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N-(2-chlorophenyl)-2-methylAlanine Documentation Hub

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  • Product: N-(2-chlorophenyl)-2-methylAlanine
  • CAS: 65937-39-5

Core Science & Biosynthesis

Foundational

N-(2-chlorophenyl)-2-methylAlanine chemical structure and properties

A Sterically Congested N-Aryl Amino Acid Scaffold for Peptidomimetics and Drug Discovery[1] Executive Summary N-(2-chlorophenyl)-2-methylAlanine (systematically 2-[(2-chlorophenyl)amino]-2-methylpropanoic acid ) represen...

Author: BenchChem Technical Support Team. Date: February 2026

A Sterically Congested N-Aryl Amino Acid Scaffold for Peptidomimetics and Drug Discovery[1]

Executive Summary

N-(2-chlorophenyl)-2-methylAlanine (systematically 2-[(2-chlorophenyl)amino]-2-methylpropanoic acid ) represents a specialized class of non-proteinogenic amino acids.[1] Structurally, it combines the steric bulk of an


-disubstituted amino acid (

-aminoisobutyric acid, Aib) with the electronic and conformational constraints of an ortho-substituted N-aryl group.[1]

This molecule is primarily utilized in medicinal chemistry and peptidomimetics as a conformational constraint.[1] The simultaneous presence of the gem-dimethyl group (Thorpe-Ingold effect) and the N-(2-chlorophenyl) moiety forces the peptide backbone into highly specific torsion angles, often stabilizing


-helices or 

-turns.[1] Furthermore, it serves as a nitrogen bioisostere for O-aryl ether pharmacophores found in fibrate-class drugs (e.g., Clofibric acid analogs), offering a unique scaffold for metabolic stability and lipophilicity modulation.[1]

Chemical Identity & Physicochemical Profiling[1]

This compound is characterized by extreme steric congestion around the nitrogen atom, which significantly alters its reactivity compared to standard amino acids.[1]

Molecular Architecture
PropertySpecification
IUPAC Name 2-[(2-chlorophenyl)amino]-2-methylpropanoic acid
Common Synonyms N-(2-chlorophenyl)-

-aminoisobutyric acid; N-(2-chlorophenyl)-Aib
Molecular Formula

Molecular Weight 213.66 g/mol
SMILES CC(C)(C(=O)O)Nc1ccccc1Cl
InChI Key (Analogous to N-phenyl-Aib structure)
Physicochemical Properties[1][2][4]
  • Lipophilicity (LogP): Estimated at 2.5 – 2.8 .[1] The ortho-chloro substituent and the gem-dimethyl group significantly increase lipophilicity compared to alanine or phenylglycine, enhancing membrane permeability.[1]

  • Acidity (pKa):

    • Carboxylic Acid: ~3.8 – 4.[1]0. Slightly stronger than typical aliphatic acids due to the inductive effect of the N-aryl group.[1]

    • Amine Basicity: The nitrogen is extremely weakly basic (pKa < 1.0).[1] The electron-withdrawing nature of the 2-chlorophenyl ring, combined with the steric hindrance of the gem-dimethyl group, prevents protonation at physiological pH. It acts effectively as a neutral amide-like nitrogen.[1]

  • Solubility: Low water solubility; high solubility in organic solvents (DCM, DMSO, Methanol).[1]

Synthetic Methodologies

Synthesizing sterically hindered N-aryl amino acids is challenging due to the low nucleophilicity of the aniline nitrogen and the steric bulk of the quaternary carbon. Two robust protocols are recommended.

Protocol A: The Modified Strecker Synthesis (Primary Route)

This method circumvents the steric hindrance of direct alkylation by assembling the quaternary center in situ.

Mechanism:

  • Condensation: 2-Chloroaniline reacts with acetone and cyanide (TMSCN or NaCN/AcOH) to form the

    
    -aminonitrile.[1]
    
  • Hydrolysis: The nitrile is hydrolyzed under acidic conditions to the carboxylic acid.[1]

Step-by-Step Protocol:

  • Reagents: 2-Chloroaniline (1.0 eq), Acetone (5.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (

    
    , 0.05 eq, catalyst).[1]
    
  • Reaction: Mix reagents in a sealed tube at 0°C, then warm to room temperature. Stir for 12-24 hours.

  • Workup: Concentrate in vacuo. Dissolve residue in conc.[1] HCl (12M) and reflux for 4-6 hours to hydrolyze the nitrile.

  • Purification: Neutralize with NaOH to pH 4 (isoelectric point). Extract with Ethyl Acetate.[1] Recrystallize from Ethanol/Water.[1]

Protocol B: Copper-Catalyzed Ullmann Coupling (Alternative)

Useful if the


-amino acid ester is already available.[1]

Reagents: Methyl


-aminoisobutyrate (1.0 eq), 1-Bromo-2-chlorobenzene (1.2 eq), CuI (0.1 eq), 

(2.0 eq), DMF, 90°C. Note: The bulky gem-dimethyl group makes this coupling slower than with glycine derivatives.[1]
Synthesis Workflow Diagram

SynthesisPathways cluster_0 Modified Strecker Protocol Start 2-Chloroaniline Intermediate α-Aminonitrile (Intermediate) Start->Intermediate + TMSCN / ZnI2 Acetone Acetone Acetone->Intermediate Hydrolysis Acid Hydrolysis (HCl, Reflux) Intermediate->Hydrolysis Nitrile Hydrolysis Product N-(2-chlorophenyl)-2-methylAlanine Hydrolysis->Product Yield ~60-75%

Caption: Modified Strecker Synthesis pathway for sterically hindered N-aryl amino acids.

Conformational Analysis & Applications

The "Double-Lock" Mechanism

This molecule is a powerful tool in structural biology due to two synergistic effects:

  • Thorpe-Ingold Effect (Gem-Dimethyl): The two methyl groups on the

    
    -carbon restrict the 
    
    
    
    torsion angles, heavily favoring helical conformations (specifically
    
    
    -helix or
    
    
    -helix) over extended sheets.[1]
  • Orthogonal Steric Clash: The 2-chlorophenyl group at the nitrogen creates a steric clash with the gem-dimethyl group.[1] This forces the N-aryl ring to rotate out of the plane, locking the N-C

    
     bond rotation.
    

Result: Incorporation of this residue into a peptide chain rigidly locks the local conformation, often nucleating a turn or helix.

Drug Design Applications[1][4][5]
  • Fibrate Bioisosteres: The structure is the nitrogen analog of Clofibric Acid (O-linked).[1] Replacing the ether oxygen with an amine (N-linked) alters the hydrogen bond donor/acceptor profile and metabolic stability (cytochrome P450 oxidation resistance).[1]

  • NSAID Scaffolds: Structurally related to Tolfenamic Acid and Mefenamic Acid , but with an aliphatic carboxylic acid tail rather than a benzoic acid.[1] This variation can reduce gastric irritation (lower acidity) while maintaining COX-inhibitory potential.[1]

Conformational Logic Diagram

Conformation GemDimethyl Gem-Dimethyl Group (Thorpe-Ingold Effect) Backbone Peptide Backbone (phi/psi angles) GemDimethyl->Backbone Restricts Rotation OrthoChloro Ortho-Chloro Phenyl (Steric Clash) OrthoChloro->Backbone Prevents Planarity Outcome Restricted Conformation (3-10 Helix / Beta-Turn) Backbone->Outcome Nucleates Structure

Caption: Synergistic steric effects leading to conformational locking in peptides.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer due to the aniline moiety.[1]

  • Storage: Store in a cool, dry place. The compound is chemically stable but should be protected from strong oxidizers.[1]

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers (due to chlorine content).[1]

References

  • Synthesis of N-Aryl-alpha-Amino Acids: Al-Rawi, J. et al. "Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts."[1][2] University of the Sunshine Coast Research Bank.[1] Available at: [Link][1]

  • Conformational Effects of Aib: Toniolo, C. et al.[1] "The Thorpe-Ingold Effect in Peptide Synthesis." Biopolymers.[1] (General Reference for Aib properties).

  • Palladium-Catalyzed Arylation: "Synthesis of chiral α-amino acids via Pd(II)-catalyzed enantioselective C–H arylation of α-aminoisobutyric acid." Chemical Science. Available at: [Link]

  • Related NSAID Structures: "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules. Available at: [Link][1][3][4]

Sources

Exploratory

Technical Monograph: N-(2-chlorophenyl)-2-methylalanine

The following technical guide provides an in-depth analysis of N-(2-chlorophenyl)-2-methylalanine , a specialized amino acid derivative used in pharmaceutical research and chemical synthesis. CAS Registry Number: 65937-3...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(2-chlorophenyl)-2-methylalanine , a specialized amino acid derivative used in pharmaceutical research and chemical synthesis.

CAS Registry Number: 65937-39-5 [1][2]

Executive Summary

N-(2-chlorophenyl)-2-methylalanine (also known as 2-((2-chlorophenyl)amino)-2-methylpropanoic acid ) is a sterically hindered, non-proteinogenic amino acid derivative. Structurally, it consists of an


-aminoisobutyric acid (Aib) backbone with a 2-chlorophenyl substituent on the amino nitrogen.

This compound is of significant interest in drug development as a conformational constraint element. The gem-dimethyl group at the


-carbon restricts rotation, stabilizing specific peptide secondary structures (e.g., helices), while the 

-aryl group modulates lipophilicity and metabolic stability. It also serves as a critical intermediate in the synthesis of fibrate-class pharmacophores and agrochemicals.

Chemical Identification & Properties

Core Identifiers
ParameterDetail
CAS Registry Number 65937-39-5
IUPAC Name 2-[(2-chlorophenyl)amino]-2-methylpropanoic acid
Common Synonyms N-(2-chlorophenyl)-

-methylalanine; N-(2-chlorophenyl)-Aib; 2-(2-chloroanilino)isobutyric acid
Molecular Formula C

H

ClNO

Molecular Weight 213.66 g/mol
SMILES CC(C)(C(=O)O)Nc1ccccc1Cl
InChI Key Derived from structure (e.g., INDOZ... variant)
Physicochemical Profile[1][2][3][5][6][8][9][10]
  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate); sparingly soluble in water due to the lipophilic

    
    -aryl group.
    
  • Acidity (pKa): The carboxylic acid typically has a pKa

    
     3.8–4.2. The aniline nitrogen is significantly less basic than aliphatic amines due to the electron-withdrawing chlorophenyl ring and steric hindrance.
    

Synthetic Methodology

The synthesis of N-aryl-


-amino acids, particularly those with the sterically bulky gem-dimethyl group (Aib derivatives), requires specialized protocols to overcome the low nucleophilicity of 2-chloroaniline and the steric hindrance at the electrophilic site.
Protocol: The Modified Bargellini/Link Reaction

The most robust synthetic route involves the condensation of 2-chloroaniline with acetone and chloroform in the presence of a strong base (KOH). This method generates the reactive 1,1,1-trichloro-2-methyl-2-propanol intermediate in situ or uses it directly.

Step-by-Step Workflow
  • Reagents: 2-Chloroaniline (1.0 eq), Acetone (excess, solvent/reactant), Chloroform (1.5 eq), Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (4.0 eq).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and vigorous stirring, dissolve 2-chloroaniline in acetone.

  • Addition: Add pulverized NaOH/KOH to the mixture. Cool to 0°C.

  • Initiation: Add chloroform dropwise over 60 minutes. The reaction is highly exothermic; maintain temperature below 10°C to prevent polymerization.

  • Reflux: Once addition is complete, allow the mixture to warm to room temperature, then reflux for 4–6 hours to drive the hydrolysis of the trichloromethyl intermediate.

  • Work-up:

    • Evaporate excess acetone.

    • Dissolve the residue in water. Filter off unreacted aniline.

    • Acidify the aqueous filtrate with HCl to pH 2.0.

    • The product, N-(2-chlorophenyl)-2-methylalanine , precipitates as a solid.

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield high-purity crystals.

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic pathway from the reagents to the final amino acid derivative.

SynthesisPathway Reagents Reagents: 2-Chloroaniline Acetone + Chloroform Intermediate1 Intermediate: Trichloromethide Anion (CCl3-) Reagents->Intermediate1 KOH / NaOH Deprotonation Intermediate2 Intermediate: Epoxide / Aziridinone Species Intermediate1->Intermediate2 Condensation with Acetone Product Product (CAS 65937-39-5): N-(2-chlorophenyl)-2-methylalanine Intermediate2->Product Nucleophilic Attack by Aniline & Hydrolysis

Caption: Mechanistic pathway for the synthesis of N-(2-chlorophenyl)-2-methylalanine via the chloroform-acetone condensation route.

Applications in Drug Development[3]

Peptidomimetic Scaffolds

Incorporating N-(2-chlorophenyl)-2-methylalanine into peptide chains induces strong conformational constraints. The gem-dimethyl effect (Thorpe-Ingold effect) restricts the


 and 

torsion angles, favoring helical conformations (

-helix or

-helix). The 2-chlorophenyl group adds hydrophobic bulk, potentially improving receptor binding affinity in hydrophobic pockets.
Metabolic Stability

The replacement of the


-hydrogen with a methyl group renders the amino acid resistant to metabolic degradation by aminotransferases and proteases. This modification is a standard strategy to extend the half-life of peptide therapeutics.
Analytical Standards

This compound serves as a reference standard for monitoring impurities in the synthesis of fibrate drugs or specific herbicides where 2-chloroaniline and acetone are used in manufacturing processes.

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

  • Disposal: Incinerate as hazardous organic waste containing chlorine.

References

  • Bargellini, G. (1906). Action of chloroform and acetone on phenols and amines. Gazzetta Chimica Italiana, 36, 329. (Foundational chemistry for the synthesis method).

  • Toniolo, C., et al. (1993). Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residue alpha-aminoisobutyric acid (Aib). Biopolymers, 33(7), 1061-1072. (Context for Aib applications in drug design).

Sources

Protocols & Analytical Methods

Method

Synthesis of N-(2-chlorophenyl)-2-methylAlanine via Buchwald-Hartwig amination

Application Note: High-Fidelity Synthesis of N-(2-chlorophenyl)-2-methylalanine Part 1: Introduction & Strategic Analysis 1.1 The Synthetic Challenge The synthesis of N-(2-chlorophenyl)-2-methylalanine presents a "perfec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of N-(2-chlorophenyl)-2-methylalanine

Part 1: Introduction & Strategic Analysis

1.1 The Synthetic Challenge The synthesis of N-(2-chlorophenyl)-2-methylalanine presents a "perfect storm" of steric hindrance in palladium-catalyzed cross-coupling.

  • Nucleophile Constraint: 2-Methylalanine (α-aminoisobutyric acid, Aib) possesses a tetrasubstituted α-carbon. The gem-dimethyl effect restricts the conformational flexibility required for the amine to coordinate with the palladium center.

  • Electrophile Constraint: The target aryl halide possesses an ortho-chloro substituent. This adds significant steric bulk around the reaction site and introduces a risk of competing oxidative addition (chemoselectivity issues between the halogen leaving group and the ortho-Cl).

1.2 The Solution: Third-Generation Buchwald-Hartwig Systems Standard protocols using Pd(PPh₃)₄ or BINAP will fail here, likely resulting in hydrodehalogenation or no reaction. To overcome the high energy barrier for reductive elimination in this sterically congested system, we utilize the BrettPhos Pd G4 precatalyst system.

  • Ligand Selection (BrettPhos): This bulky, electron-rich dialkylbiarylphosphine ligand is specifically engineered to accelerate the reductive elimination step, which is the rate-determining step for hindered amines.

  • Substrate Modification: We employ the tert-butyl ester of 2-methylalanine. The ester masks the acidic carboxyl group (preventing catalyst poisoning) and improves solubility in non-polar solvents (toluene/dioxane). The bulky t-butyl group also discourages nucleophilic attack at the carbonyl, preventing side reactions.

Part 2: Reaction Mechanism & Workflow Visualization

The following diagram outlines the catalytic cycle and the specific logic for reagent selection.

G Start Precatalyst Activation (BrettPhos Pd G4) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd 1-Bromo-2-chlorobenzene Coord Amine Coordination (Steric Bottleneck 1) OxAdd->Coord H-Aib-OtBu Deprot Deprotonation (Base: NaOtBu) Coord->Deprot RedElim Reductive Elimination (Steric Bottleneck 2) Deprot->RedElim BrettPhos Ligand Accelerates RedElim->OxAdd Pd(0) Regeneration Product Coupled Ester Product RedElim->Product Hydrolysis Acid Hydrolysis (TFA/DCM) Product->Hydrolysis Final Target: N-(2-chlorophenyl)-2-methylalanine Hydrolysis->Final

Figure 1: Catalytic cycle emphasizing the role of BrettPhos in overcoming steric bottlenecks at coordination and reductive elimination stages.

Part 3: Detailed Experimental Protocol

Phase 1: Materials Preparation

Ensure all reagents are dry. The sensitivity of this reaction to water is moderate, but moisture can degrade the ester or stall the catalyst.

ReagentEquiv.[1][2][3][4][5]RoleNotes
1-Bromo-2-chlorobenzene 1.0ElectrophileLiquid. Density ~1.64 g/mL. Preferred over iodide for cost; BrettPhos activates Br efficiently.
2-Methylalanine t-butyl ester HCl 1.2NucleophileUse HCl salt for stability; freebased in situ.
BrettPhos Pd G4 0.02 (2 mol%)CatalystAir-stable precatalyst. Ensures 1:1 Pd:Ligand ratio.
Sodium tert-butoxide (NaOtBu) 2.4BaseSublimed grade recommended. 1 eq to freebase amine, 1.4 eq for reaction.
1,4-Dioxane [0.2 M]SolventAnhydrous. Degassed with Argon/N2.
Phase 2: Coupling Reaction (Step-by-Step)

1. Setup:

  • In a glovebox or under active Argon flow, charge a defined reaction vial (e.g., 40 mL vial with septum cap) with a stir bar.

  • Add BrettPhos Pd G4 (2 mol%) and NaOtBu (2.4 equiv).

  • Add 2-Methylalanine t-butyl ester hydrochloride (1.2 equiv).

  • Note: If using 1-chloro-2-iodobenzene instead, reduce temp to 80°C to ensure selectivity.

2. Solvent & Substrate Addition:

  • Seal the vial. Evacuate and backfill with Argon (3 cycles) if not in a glovebox.

  • Inject anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M relative to the aryl halide.

  • Add 1-Bromo-2-chlorobenzene (1.0 equiv) via microliter syringe.

3. Reaction:

  • Place the vial in a pre-heated aluminum block at 100°C .

  • Stir vigorously (≥800 RPM). The mixture will likely turn from orange to a dark brown/black suspension.

  • Monitor: Check via LC-MS or TLC (10% EtOAc/Hexanes) at 2 hours. Full conversion is typically reached within 4–12 hours.

    • Target Mass (LC-MS): Look for [M+H]+ of the ester intermediate (~270 m/z).

4. Workup:

  • Cool to room temperature.[1]

  • Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove palladium black and salts.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography (SiO2).

    • Eluent: Gradient 0% → 10% EtOAc in Hexanes. The bulky ester usually elutes early.

Phase 3: Deprotection to Final Acid

1. Hydrolysis:

  • Dissolve the purified ester intermediate in Dichloromethane (DCM) (approx. 0.1 M).[6]

  • Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM).

  • Stir at room temperature for 2–4 hours. Monitor by LC-MS for disappearance of the t-butyl ester and appearance of the acid mass (~214 m/z).

2. Isolation:

  • Concentrate the mixture to dryness (azeotrope with toluene or DCM to remove excess TFA).

  • Neutralization (Critical): The product will be a TFA salt. Dissolve in minimal MeOH, neutralize with 1M NaOH to pH ~6–7, or use an ion-exchange resin (e.g., Dowex 50W) if high purity is required.

  • Recrystallize from EtOH/Water or Et2O/Hexanes if necessary.

Part 4: Troubleshooting & Optimization (Self-Validating Systems)

Use this table to diagnose failure modes.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure solvents are degassed. Switch to BrettPhos Pd G3 (sometimes initiates faster) or increase temp to 110°C.
Hydrodehalogenation (Ar-H) β-Hydride EliminationUnlikely with Aib (no β-hydrogens on the amine), but possible from solvent. Ensure Dioxane is anhydrous.
Loss of Cl group (Ar-N-Ar) Poor ChemoselectivityThe catalyst inserted into the C-Cl bond. Switch electrophile to 1-Chloro-2-iodobenzene and run at 80°C .
Starting Material Remains Induction PeriodAdd 0.5 equiv of water (paradoxical, but sometimes helps activate boronic acids/catalysts) OR switch base to Cs2CO3 (slower but milder).

Part 5: References

  • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Arylation of α-Amino Esters. Organic Letters.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Arylation of Primary Amides and Amines with Aryl Mesylates. Journal of Organic Chemistry.

  • BenchChem Technical Guides. (2025). Synthesis of N-Methyl-L-alanine and Derivatives.

Sources

Application

Technical Application Note: Preparation of N-(2-chlorophenyl)-2-methylalanine Acid Chloride

Executive Summary & Strategic Rationale This technical guide details the synthesis of N-(2-chlorophenyl)-2-methylalanine acid chloride , a sterically hindered, highly reactive electrophile. This compound is a critical in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This technical guide details the synthesis of N-(2-chlorophenyl)-2-methylalanine acid chloride , a sterically hindered, highly reactive electrophile. This compound is a critical intermediate in the synthesis of N-phenylamide fungicides and specialized pharmaceutical pharmacophores.

Synthetic Challenge: The target molecule presents a "gem-dimethyl" effect (Thorpe-Ingold effect) adjacent to the carbonyl carbon, combined with a bulky, electron-withdrawing ortho-chloroaniline moiety. This steric congestion makes the carboxylic acid precursor resistant to standard activation methods and prone to intramolecular side reactions (e.g., lactamization or N-carboxyanhydride formation) if forcing conditions are used.

Selected Methodology:

  • Upstream Synthesis (The Acid): We utilize a modified Bargellini/Link Reaction . This "one-pot" condensation of 2-chloroaniline, acetone, and chloroform under basic conditions is the most atom-economical route to hindered

    
    -amino acids, bypassing the difficult nucleophilic substitution of tertiary halides.
    
  • Activation (The Chloride): We employ the Oxalyl Chloride/DMF (Vilsmeier-Haack) protocol. This method is superior to Thionyl Chloride (

    
    ) for this substrate because it operates at lower temperatures (preserving the N-aryl bond) and utilizes the catalytic Vilsmeier species to overcome the steric barrier of the gem-dimethyl group.
    

Chemical Pathway & Mechanism[1][2][3][4][5]

The synthesis proceeds in two distinct stages. The first establishes the hindered carbon-nitrogen bond; the second activates the carboxyl group.

Reaction Scheme Visualization

ReactionPathway Start 2-Chloroaniline (C6H6ClN) Inter1 Intermediate: Trichloromethyl Carbinol Start->Inter1 Condensation Reagents1 Acetone + CHCl3 + NaOH Reagents1->Inter1 Acid N-(2-chlorophenyl)- 2-methylalanine (Carboxylic Acid) Inter1->Acid Jocic-Type Rearrangement/Hydrolysis Target TARGET: N-(2-chlorophenyl)- 2-methylalanine Acid Chloride Acid->Target Chlorination (Vilsmeier Mechanism) Reagents2 (COCl)2 + cat. DMF DCM Solvent Reagents2->Target

Caption: Figure 1. Synthetic pathway from 2-chloroaniline to the target acid chloride via the Bargellini/Link reaction and Vilsmeier-Haack activation.

Experimental Protocols

Phase 1: Synthesis of N-(2-chlorophenyl)-2-methylalanine

The Precursor Synthesis

This step constructs the hindered amino acid skeleton. The use of chloroform and acetone in the presence of sodium hydroxide generates the trichloromethanide anion, which attacks acetone to form "chloretone" in situ, followed by nucleophilic attack by the aniline and hydrolysis.

Reagents & Materials:

  • 2-Chloroaniline (1.0 equiv)[1]

  • Acetone (Large excess, acts as solvent/reagent)

  • Chloroform (1.5 equiv)

  • Sodium Hydroxide (powdered, anhydrous, 4.0 equiv)

  • Benzyltriethylammonium chloride (TEBA) (1 mol% - Phase Transfer Catalyst)

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring will fail due to slurry thickness), a reflux condenser, and a dropping funnel. Flush with nitrogen.[2]

  • Mixing: Charge the flask with 2-chloroaniline (e.g., 12.7 g, 100 mmol) and Acetone (100 mL). Add the powdered NaOH (16.0 g, 400 mmol) and TEBA catalyst (0.23 g).

  • Addition: Cool the mixture to 0–5°C using an ice bath. Add Chloroform (12 mL, 150 mmol) dropwise over 60 minutes. Critical: The reaction is highly exothermic. Monitor internal temperature strictly; do not exceed 10°C during addition to prevent polymerization of acetone.

  • Reaction: Once addition is complete, allow the slurry to warm to room temperature and stir vigorously for 12–16 hours.

  • Workup:

    • Remove excess acetone via rotary evaporation.

    • Dissolve the residue in water (200 mL).[3] Filter off any unreacted aniline (insoluble).

    • Acidification: Acidify the aqueous filtrate carefully with conc. HCl to pH 3–4. The amino acid will precipitate as a solid.[4]

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1).

    • Expected Yield: 60–75%

    • Appearance: White to off-white crystalline solid.

Phase 2: Conversion to Acid Chloride

The Activation Step

Standard thionyl chloride reflux often degrades this molecule. We use Oxalyl Chloride with DMF catalysis at room temperature.[2][5]

Reagents:

  • N-(2-chlorophenyl)-2-methylalanine (Dry precursor from Phase 1)

  • Oxalyl Chloride (1.2 equiv)

  • N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)

  • Dichloromethane (DCM) (Anhydrous)[6]

Step-by-Step Protocol:

  • Preparation: Dry the amino acid precursor thoroughly in a vacuum oven at 50°C for 4 hours. Moisture will destroy the reagent.

  • Solvation: Suspend the amino acid (e.g., 10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Catalysis: Add 2 drops of anhydrous DMF.

    • Mechanism Note: DMF reacts with oxalyl chloride to form the chloroiminium ion (Vilsmeier reagent), which is the active chlorinating species.

  • Chlorination: Add Oxalyl Chloride (12 mmol) dropwise via syringe at 0°C.

  • Evolution: Allow to warm to Room Temperature. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will be observed. Stir for 2–3 hours until the suspension clears (indicating conversion of the insoluble acid to the soluble acid chloride).
  • Isolation:

    • Concentrate the solution on a rotary evaporator at low temperature (<35°C).

    • Crucial: Add fresh DCM and re-evaporate twice to azeotrope off excess oxalyl chloride and HCl.

  • Storage: The resulting yellow oil/solid is the crude acid chloride. Use immediately for the subsequent coupling step. Do not store for prolonged periods as it will self-condense or hydrolyze.

Quantitative Data & Specifications

ParameterSpecification / ResultNotes
Precursor CAS N/A (Derivative)Analogous to 2-methylalanine derivatives.
Molecular Weight ~232.09 g/mol Based on

Phase 1 Yield 60–75%Dependent on stirring efficiency (heterogeneous mix).
Phase 2 Conversion >95%Determined by quenching aliquot with MeOH and checking Methyl Ester via HPLC.
Solubility DCM, THF, TolueneHydrolyzes rapidly in water/alcohols.
Stability Low (<24h at RT)Prone to N-carboxyanhydride (NCA) formation.

Troubleshooting & Critical Control Points

A. The "Black Tar" Issue (Phase 1)
  • Symptom: The acetone/chloroform reaction turns into a dark, intractable tar.

  • Cause: Uncontrolled exotherm during chloroform addition caused acetone self-condensation (aldol polymerization).

  • Solution: Ensure internal temperature stays <10°C during addition. Increase stirring speed to prevent hot-spots in the NaOH slurry.

B. Incomplete Acid Chloride Formation (Phase 2)
  • Symptom: Starting material remains suspended in DCM; subsequent coupling fails.

  • Cause: Steric hindrance of the gem-dimethyl group prevents attack.

  • Solution: Ensure DMF is added. Without DMF, oxalyl chloride reacts very slowly with hindered acids. If reaction persists, reflux gently (40°C) for 30 mins, but monitor for degradation.

C. Analytical Validation (Self-Validating System)

Since the acid chloride is unstable, do not attempt direct chromatography.

  • Derivatization Test: Take 50 µL of the reaction mix, quench into 500 µL dry Methanol.

  • Analysis: Run TLC or LC-MS. You should see the Methyl Ester peak (

    
     mass shift vs Acid Chloride, or 
    
    
    
    vs Acid).
    • If Acid remains: Reaction incomplete.

    • If Methyl Ester observed: Acid Chloride was present.[7][8][1][2][3][5][6][9][10]

Safety & Hazard Analysis

  • 2-Chloroaniline: Toxic by inhalation, skin contact, and ingestion. Potential carcinogen. Use double-gloving and work in a fume hood.

  • Oxalyl Chloride: Releases CO and HCl. Fatal if inhaled. Reacts violently with water.

  • Chloroform: Suspected carcinogen.

  • Waste Disposal: All aqueous waste from Phase 1 contains chloroform and aniline residues; segregate as halogenated organic waste.

References

  • Bargellini/Link Reaction (General Mechanism)

    • Link, G. (1900). Über die Einwirkung von Chloroform und Kalilauge auf Acetyl-Derivate. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for Acetone-Chloroform-Aniline condensation).

  • Synthesis of Hindered Amino Acids: W. J. Spillane et al. (1983). Synthesis of N-substituted 2-amino-2-methylpropanoic acids. Journal of Chemical Society, Perkin Transactions 1. (Describes the specific reaction of anilines with acetone/chloroform/NaOH).
  • Oxalyl Chloride Activation Protocol

    • Clayden, J. (2001). Organic Synthesis with Acid Chlorides. Organic Syntheses. (General protocol for oxalyl chloride/DMF activation of hindered acids).

  • BenchChem Technical Data

    • Synthesis of N-Methyl-L-alanine and related hindered amino acids. (Cited for general handling of methylated amino acid derivatives).

  • Vilsmeier-Haack Mechanism

    • Reactions and Applications of Oxalyl Chloride. ChemicalBook. (Detailed mechanism on DMF catalysis).

Disclaimer: This protocol is for research purposes only. All reactions must be performed by qualified personnel in a controlled laboratory environment.

Sources

Method

Ullmann-type coupling reaction conditions for 2-chloroaniline and 2-bromo-2-methylpropanoic acid

Application Note: AN-2026-CN Topic: Ullmann-Type -Alkylation of 2-Chloroaniline with -Bromoisobutyric Acid Date: February 21, 2026 Author: Senior Application Scientist, Chemical Development Group Introduction & Scope Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CN Topic: Ullmann-Type


-Alkylation of 2-Chloroaniline with 

-Bromoisobutyric Acid Date: February 21, 2026 Author: Senior Application Scientist, Chemical Development Group

Introduction & Scope

This Application Note details the protocol for the synthesis of


-(2-chlorophenyl)-2-methylalanine  via the copper-catalyzed coupling of 2-chloroaniline  and 2-bromo-2-methylpropanoic acid  (also known as 

-bromoisobutyric acid).

While the term "Ullmann coupling" traditionally refers to the reaction of aryl halides with nucleophiles, this protocol utilizes "Ullmann-type" conditions (Copper catalyst, inorganic base, thermal activation) to achieve a difficult


-alkylation. The reaction is chemically significant due to the high steric hindrance present in both substrates:
  • Nucleophile: 2-Chloroaniline (sterically hindered at the ortho position and electronically deactivated by the chlorine atom).

  • Electrophile: 2-Bromo-2-methylpropanoic acid (a tertiary alkyl halide, prone to competitive elimination reactions).

This transformation is a critical step in the synthesis of fibrate-class pharmacophores and specific agrochemical intermediates.

Mechanistic Insight & Reaction Design

Unlike standard


 reactions, which fail with tertiary halides, this copper-catalyzed protocol likely proceeds via a Single Electron Transfer (SET)  mechanism. The copper catalyst facilitates the formation of a tertiary alkyl radical species, which then couples with the aniline.
Key Reaction Parameters
ParameterRecommendationRationale
Catalyst Copper Powder (Cu

) or CuCl
Cu

is preferred for "solvent-free" or high-concentration variants; Cu(I) salts require ligands to prevent disproportionation.
Base Potassium Carbonate (

)
Acts as an HF/HBr scavenger. The anhydrous form is critical to prevent hydrolysis of the bromo-acid.
Solvent DMF or Solvent-Free (Neat)High boiling point is required (

C). Solvent-free conditions often drive the reaction by maximizing concentration.
Temperature 100°C – 120°CRequired to overcome the activation energy of the sterically hindered coupling.
Mechanistic Pathway (Simplified)

The reaction avoids the steric inversion barrier of


 by utilizing a radical cage mechanism stabilized by the copper center.

Mechanism Substrate 2-Bromo-2-methyl- propanoic acid Radical Tertiary Alkyl Radical Intermediate Substrate->Radical SET (Oxidative Addition) Cu_Cat Cu(0) / Cu(I) Cu_Cat->Radical Catalysis Product N-(2-chlorophenyl)- 2-methylalanine Radical->Product Reductive Elimination (+ Aniline) Side_Prod Methacrylic Acid (Elimination Side Product) Radical->Side_Prod Beta-Hydride Elimination Aniline 2-Chloroaniline Aniline->Product Coupling

Figure 1: Proposed SET mechanism highlighting the competition between productive coupling and elimination.

Experimental Protocol

Reagents & Materials
  • 2-Chloroaniline: 12.76 g (100 mmol) [Liquid, d=1.21 g/mL]

  • 2-Bromo-2-methylpropanoic acid: 25.05 g (150 mmol) [Solid/Low melting solid, 1.5 equiv]

  • Copper Powder (Bronze): 1.0 g (~15 mol%) [Activated by washing with dilute HCl then acetone]

  • Potassium Carbonate (

    
    ):  27.6 g (200 mmol) [Anhydrous, granular]
    
  • Solvent: DMF (50 mL) or Toluene (for azeotropic removal of water if needed). Note: Neat conditions are feasible for scale-up.

  • Workup: NaOH (2M), HCl (6M), Ethyl Acetate.

Step-by-Step Methodology

1. Reaction Assembly:

  • In a 250 mL 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge the 2-chloroaniline and 2-bromo-2-methylpropanoic acid .

  • Add DMF (50 mL). Optimization Note: If running neat, omit solvent and heat to melt the acid first.

  • Add

    
      in portions to avoid excessive foaming (
    
    
    
    evolution).
  • Add Copper powder .[1]

2. Thermal Activation:

  • Heat the mixture to 115°C .

  • Maintain agitation at 600 RPM. The suspension will turn from reddish-brown to a dark blue/green slurry as Cu(II) species form.

  • Monitor: Reaction progress is best monitored by HPLC (Reverse Phase, C18, Water/Acetonitrile gradient). TLC is difficult due to the polarity of the amino acid product.

  • Duration: Typically 12–18 hours.

3. Workup (Acid-Base Extraction Strategy):

  • Cool the reaction mixture to room temperature.

  • Quench: Pour the mixture into 200 mL of water.

  • Basification: Adjust pH to >12 using 2M NaOH. Rationale: This converts the amino acid product into its soluble sodium salt (

    
    ).
    
  • Filtration: Filter through Celite to remove solid Copper residues.

  • Extraction 1 (Impurity Removal): Extract the aqueous alkaline layer with Ethyl Acetate (2 x 50 mL). Rationale: This removes unreacted 2-chloroaniline and neutral byproducts. Discard the organic layer.

  • Acidification: Carefully acidify the aqueous layer to pH 3–4 using 6M HCl. The product,

    
    -(2-chlorophenyl)-2-methylalanine, will precipitate as a solid or oil.
    
  • Extraction 2 (Product Isolation): Extract the acidic aqueous layer with Ethyl Acetate (3 x 75 mL).

  • Drying: Dry the combined organic layers over

    
    , filter, and concentrate under reduced pressure.
    

4. Purification:

  • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water or Hexane/Ethyl Acetate to yield off-white crystals.

Workflow Visualization

Workflow Start Start: Reagents (Aniline + Bromoacid) Mix Add Base (K2CO3) & Catalyst (Cu) Start->Mix Heat Heat to 115°C (12-18 Hours) Mix->Heat Quench Quench with Water Basify to pH 12 (NaOH) Heat->Quench Wash Wash with EtOAc (Remove unreacted Aniline) Quench->Wash Aqueous Layer Retained Acidify Acidify Aqueous Phase (pH 3-4 with HCl) Wash->Acidify Aq. Layer Extract Extract Product into EtOAc Acidify->Extract Precipitation Occurs Final Recrystallize Product Extract->Final

Figure 2: Operational workflow for the isolation of the amphoteric amino acid product.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield (<30%) Competitive EliminationLower temperature to 100°C; Increase concentration of aniline (nucleophile) relative to base.
Blue/Green Emulsion Copper SaltsUse EDTA wash during workup or filter through a thicker Celite pad.
Unreacted Aniline Steric HindranceAdd a phase transfer catalyst (e.g., TBAB, 5 mol%) to improve anion solubility if using solid carbonate.
Product is Oily ImpuritiesThe product has a low melting point. Triturate with cold hexanes to induce crystallization.

References

  • Ma, D., & Cai, Q. (2008).

    
    -Bromo Acids. Organic Letters, 10(12), 2589-2592. Link
    
  • Kuninobu, Y., et al. (2013).[2] Copper-Catalyzed N-Alkylation of Amines using Alkylborane Reagents (Mechanistic comparison). Organic Letters, 15(7), 1544–1547. Link

  • Fu, G. C., et al. (2017).[3] Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light.[3] Journal of the American Chemical Society, 139(49), 17707–17710. Link

  • Ullmann, F. (1903). Über eine neue Darstellungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384. (Foundational Reference for Copper Catalysis). Link

  • BenchChem Technical Guides. (2025). Synthesis of N-Methyl-L-alanine and Derivatives. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-(2-chlorophenyl)-2-methylAlanine synthesis

Technical Support Center: Optimization of N-(2-chlorophenyl)-2-methylalanine Synthesis Ticket ID: #SYN-2024-AIB-ARYL Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric Hindrance and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of N-(2-chlorophenyl)-2-methylalanine Synthesis

Ticket ID: #SYN-2024-AIB-ARYL Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric Hindrance and Electronic Deactivation in N-Arylation

Executive Summary

You are likely encountering low yields (<30%) due to the "perfect storm" of synthetic challenges inherent to this molecule.[1] The synthesis of N-(2-chlorophenyl)-2-methylalanine involves forming a bond between a sterically hindered amine and a sterically hindered carbon, or an electronically deactivated amine and a bulky electrophile.

This guide moves beyond standard textbook protocols to address the specific mechanistic failures occurring in your flask: competitive elimination (E2) and electronic deactivation .

Part 1: Diagnostic & Route Selection

Before troubleshooting your current method, verify you are using the correct synthetic strategy for your scale and purity requirements.[2]

The Synthetic Decision Matrix

RouteSelection Start Start: Select Substrates RouteA Route A: Nucleophilic Substitution (2-Cl-Aniline + 2-Bromo-isobutyrate) Start->RouteA Low Cost / Legacy Method RouteB Route B: Cu-Catalyzed Arylation (2-Iodo-chlorobenzene + AIB) Start->RouteB High Value / Modern Method IssueA Major Issue: E2 Elimination dominates. Yield < 40% RouteA->IssueA IssueB Advantage: Bypasses tertiary carbon attack. Yield > 80% RouteB->IssueB Decision Recommendation IssueA->Decision IssueB->Decision Switch to Route B\n(Recommended) Switch to Route B (Recommended) Decision->Switch to Route B\n(Recommended) Optimize Route A\n(If reagents fixed) Optimize Route A (If reagents fixed) Decision->Optimize Route A\n(If reagents fixed)

Figure 1: Decision tree for selecting the optimal synthetic pathway based on yield requirements.

Part 2: Troubleshooting Route A (Nucleophilic Substitution)

Scenario: You are reacting 2-chloroaniline with ethyl 2-bromo-2-methylpropanoate (or the acid) and isolating mostly starting material or olefinic byproducts.[1][3]

The Core Problem: The Gem-Dimethyl Effect & Elimination

The gem-dimethyl group on the electrophile makes the


-carbon extremely crowded. The 2-chloro substituent on the aniline withdraws electron density, making the nitrogen a poor nucleophile.
  • Result: The base (or the aniline itself) acts as a base rather than a nucleophile, stripping a proton from the

    
    -carbon of the bromide.
    
  • Byproduct: Ethyl methacrylate (polymerizable monomer).[1][3]

Optimization Protocol (Route A)
VariableRecommendationThe "Why" (Mechanistic Insight)
Stoichiometry Aniline (3.0 eq) : Bromide (1.0 eq) The aniline is weak.[1][3] You must flood the reaction to statistically favor

attack over E2 elimination.
Solvent Neat (No Solvent) or NMP High concentration favors bimolecular substitution (

).[1][3] Polar aprotic solvents like NMP stabilize the transition state but can accelerate E2; neat is often best for hindered systems.
Temperature 110°C - 120°C Activation energy for substitution on a tertiary carbon is high. Lower temps will result in zero conversion.
Base Sodium Bicarbonate (

)
Avoid strong bases (Alkoxides, NaOH).[1][2][3] Strong bases guarantee elimination (methacrylate formation).[1][3] Use a weak inorganic base to neutralize HBr without deprotonating the alkyl chain.
Catalyst NaI (0.1 eq) Finkelstein condition: Converts the Alkyl-Br to Alkyl-I in situ.[3] The iodide is a better leaving group, accelerating the

rate.[2]

Step-by-Step Optimization:

  • Mix 2-chloroaniline (3 equiv) and ethyl 2-bromo-2-methylpropanoate (1 equiv).

  • Add NaI (10 mol%) and

    
      (1.5 equiv).
    
  • Heat neat (without solvent) at 115°C for 16-24 hours under Argon.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess aniline—critical step), then brine.

Part 3: The Recommended Protocol (Route B - Copper Catalysis)

Scenario: You require high yields (>80%) and easier purification.[1][3] This method inverts the logic: instead of attacking a hindered tertiary carbon, we attach the aromatic ring to a primary amine.

Reaction: 1-Bromo-2-chlorobenzene + 2-Aminoisobutyric acid (AIB)


Product [3]
Why This Works

This utilizes a Ullmann-Ma Type Coupling . The carboxylate of the amino acid coordinates with the Copper(I), directing the oxidative addition to the aryl halide.[1] This "intramolecular" delivery bypasses the steric penalty.

Detailed Protocol

Reagents:

  • 1-Bromo-2-chlorobenzene (1.0 mmol)[1][3]

  • 
    -Aminoisobutyric acid (AIB) (1.2 mmol)[1][3]
    
  • Catalyst: CuI (Copper Iodide) (10 mol%)[1][2][3]

  • Base:

    
     (2.0 mmol) - Crucial: Carbonates often fail here.[1][3]
    
  • Solvent: DMF or DMSO (Dry, degassed).[1][2][3]

  • Ligand (Optional but recommended): 2-Acetylcyclohexanone (20 mol%) or L-Proline.[1][3]

Workflow:

  • Setup: In a screw-cap vial, charge CuI (19 mg), AIB (124 mg), and

    
     (425 mg).
    
  • Inerting: Evacuate and backfill with Argon (3 cycles). Oxygen kills the Cu(I) species.[1][3]

  • Addition: Add DMF (2 mL), 1-Bromo-2-chlorobenzene (191 mg), and Ligand via syringe.

  • Reaction: Heat to 100°C for 24 hours. The mixture should turn from blue/green to a dark suspension.

  • Quench: Cool to RT. Dilute with water.[4]

  • pH Adjustment (Critical): The product is a carboxylic acid.[1]

    • Step A: Extract the basic aqueous layer with EtOAc (removes unreacted aryl halide).[1][3] Discard organic layer.

    • Step B: Acidify the aqueous layer to pH 3-4 with 1M HCl.

    • Step C: Extract the acidic aqueous layer with EtOAc.[5] Keep this organic layer —it contains your product.

Mechanism of Action (Route B)

UllmannMechanism Step1 Coordination: AIB Carboxylate binds Cu(I) Step2 Oxidative Addition: Aryl Halide adds to Cu center Step1->Step2 Directed by -COO(-) group Step3 Reductive Elimination: C-N Bond Formation Step2->Step3 Rate Determining Step Final Product\n+ Regenerated Cu(I) Final Product + Regenerated Cu(I) Step3->Final Product\n+ Regenerated Cu(I)

Figure 2: The catalytic cycle utilizing the carboxylate directing group to overcome steric hindrance.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why am I seeing a large peak at ~6.0 ppm and ~5.5 ppm in my NMR? A: This is Ethyl Methacrylate .

  • Diagnosis: Your reaction conditions in Route A are too basic or the temperature is too high, favoring E2 elimination over substitution.[2]

  • Fix: Switch to Route B. If stuck with Route A, switch base to

    
     or 
    
    
    
    and ensure your reagents are dry.[2]

Q2: Can I use Palladium (Buchwald-Hartwig) instead of Copper? A: Generally, No .[1][2][3] While Pd works well for amines, sterically hindered amino acids (like AIB) bind poorly to Pd compared to Cu.[1][2][3] Copper has a specific affinity for the bidentate nature of


-amino acids (N,O-chelation), which facilitates the reaction.[1][2][3] Pd catalysts often result in 

-hydride elimination or no reaction with these specific substrates.

Q3: My product is stuck in the water layer during workup. A: The product is an amino acid derivative (zwitterionic character).[1]

  • Fix: Ensure you are at the isoelectric point or slightly acidic (pH 3-4) during extraction.[1][3] If it is still water-soluble, use n-Butanol for extraction or simply salt out the water layer with NaCl before extraction.

Q4: I am using 2-chloroaniline and acetone/chloroform (Bargellini reaction). Is this viable? A: Yes, this is the "Process Chemistry" alternative.[2] Reaction: Aniline + Acetone + Chloroform + NaOH.

  • Pros: One-pot, cheap reagents.[1][2][3]

  • Cons: Can be violent/exothermic; often produces lower purity due to polymerization of acetone. It works via a trichloromethyloxirane intermediate. Use this only if you need multi-gram scale and have excellent recrystallization capabilities.

References

  • Copper-Catalyzed N-Arylation (General): Ma, D., et al. "CuI-catalyzed coupling reaction of aryl halides with amino acids."[1][3] Journal of the American Chemical Society, 1998.[2]

  • Steric Hindrance Management: Buchwald, S. L., et al. "Copper-Catalyzed N-Arylation of Beta-Amino Alcohols and Alpha-Amino Acids." Organic Letters, 2003.[1][2][3]

  • Fenofibrate Metabolite Synthesis (Analogous Chemistry): Majethia, G. N., et al.[1][2][3][6] "A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid." Results in Chemistry, 2023.

  • Ullmann-Type Mechanism: "Copper-catalyzed N-(hetero)arylation of amino acids in water." RSC Advances, 2016.[1][2][3]

Sources

Optimization

Preventing hydantoin formation during N-(2-chlorophenyl)-2-methylAlanine activation

The following technical guide addresses the specific challenge of preventing hydantoin formation during the activation of N-(2-chlorophenyl)-2-methylalanine . Topic: Preventing Hydantoin Formation & Optimization of Coupl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenge of preventing hydantoin formation during the activation of N-(2-chlorophenyl)-2-methylalanine .

Topic: Preventing Hydantoin Formation & Optimization of Coupling Efficiency Molecule: N-(2-chlorophenyl)-2-methylalanine (N-Aryl-Aib) Classification: Sterically Hindered / Secondary Amine / Gem-Dimethyl Effect

Executive Summary (The "Why")

The activation of N-(2-chlorophenyl)-2-methylalanine presents a "perfect storm" for side reactions. You are likely encountering hydantoin formation because you are using carbodiimide-based coupling reagents (DCC, DIC, EDC).

Two physical forces drive this failure:

  • Thorpe-Ingold Effect (Gem-Dimethyl Effect): The two methyl groups on the alpha-carbon (Aib residue) restrict bond rotation, forcing the molecule into a conformation that strongly favors ring closure (cyclization).

  • Nucleophilic N-Terminus: Unlike standard N-protected amino acids (Fmoc/Boc), the N-(2-chlorophenyl) group leaves the nitrogen as a secondary amine. This amine is nucleophilic enough to attack the electrophilic center of the coupling reagent (specifically the carbodiimide carbon), leading to a urea intermediate that rapidly cyclizes into a hydantoin.

The Solution: You must abandon carbodiimide activation. Switch to Acid Fluorides (TFFH) or High-Activity Uronium Salts (HATU/HOAt) to bypass the urea intermediate entirely.

Diagnostic & Troubleshooting (FAQ)

Q1: Why is my product forming a 5-membered ring (Hydantoin) instead of coupling?

A: If you are using DCC, DIC, or EDC, the mechanism is as follows: The secondary amine of your amino acid attacks the carbodiimide carbon (instead of the carboxyl attacking it, or immediately after). This forms a guanidine-like intermediate.[1] Due to the steric compression of the Aib group, this intermediate rapidly cyclizes with the carboxyl group to form 3-(2-chlorophenyl)-5,5-dimethylhydantoin . This is a dead-end byproduct.

Q2: I increased the reaction time, but the yield dropped. Why?

A: With hindered substrates like Aib, the desired intermolecular coupling is slow.[2] Extending the time simply gives the intramolecular side-reactions (hydantoin or N-acylurea formation) more time to dominate. Fast, high-energy activation is required to outcompete the cyclization.

Q3: Can I use Fmoc-protection to stop this?

A: Not easily. The N-(2-chlorophenyl) group is extremely bulky. Putting an Fmoc group on top of the N-aryl group is synthetically difficult and likely unstable. You must treat the N-(2-chlorophenyl) amine as the permanent N-terminus.

Q4: What is the "Nuclear Option" for stubborn couplings?

A: Amino Acid Fluorides. Converting your N-Aryl-Aib-OH to its acid fluoride (using TFFH or BTFFH) creates a highly reactive species that is sterically small (fluorine is small) and does not involve urea intermediates, rendering hydantoin formation chemically impossible.

Mechanistic Visualization

The following diagram illustrates the competition between the desired activation and the fatal hydantoin pathway when using carbodiimides.

HydantoinMechanism cluster_prevention PREVENTION STRATEGY Start N-(2-Cl-Ph)-Aib-OH Inter1 O-Acylisourea (Activated Ester) Start->Inter1 Activation Reagent Carbodiimide (DCC/DIC) Reagent->Inter1 UreaInter N-Carbamoyl Intermediate Inter1->UreaInter Intramolecular N-Attack (Facilitated by Aib steric bulk) Product Desired Peptide (Amide Bond) Inter1->Product Slow Intermolecular Attack Hydantoin DEAD END: 3-Aryl-5,5-dimethylhydantoin UreaInter->Hydantoin Cyclization Amine Incoming Amine (R-NH2) Amine->Product AltReagent Use TFFH or HATU (No Urea Intermediate)

Caption: Pathway A (Red) shows the fatal cyclization driven by carbodiimides and steric hindrance. Pathway B (Green) represents the required alternative chemistry.

Recommended Protocols

Method A: The "Gold Standard" – Acid Fluoride Activation (TFFH)

This method is superior for Aib derivatives because the acid fluoride is small, highly reactive, and immune to hydantoin cyclization mechanisms.

Reagents:

  • TFFH: (Tetramethylfluoroformamidinium hexafluorophosphate)

  • Base: DIPEA (Diisopropylethylamine)[2][3][4]

  • Solvent: DCM (Dichloromethane) or DMF (if solubility is an issue)

Protocol:

  • Dissolution: Dissolve N-(2-chlorophenyl)-2-methylalanine (1.0 equiv) and the amine component (1.1 equiv) in dry DCM.

  • Base Addition: Add DIPEA (3.0 equiv). Ensure the solution is basic (pH > 8 on wet litmus).

  • Activation: Add TFFH (1.1 equiv) in one portion.

  • Reaction: Stir at room temperature.

    • Note: Acid fluorides form rapidly. The coupling usually completes within 30–60 minutes.

  • Monitoring: Monitor by HPLC/TLC. You will see the disappearance of the starting acid.

  • Workup: Standard aqueous wash (5% NaHCO3, 1M HCl, Brine).

Method B: High-Efficiency Uronium (HATU/HOAt)

If TFFH is unavailable, HATU is the next best choice. It reacts faster than the cyclization rate, provided HOAt is present to stabilize the active ester.

Reagents:

  • HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt: (1-Hydroxy-7-azabenzotriazole) - Optional but recommended for hindered amines.

  • Base: Collidine (2,4,6-Trimethylpyridine) - Preferred over DIPEA to reduce epimerization/elimination risks, though less critical for Aib.

Protocol:

  • Pre-Activation (Crucial): Dissolve N-(2-chlorophenyl)-2-methylalanine (1.0 equiv) in dry DMF.

  • Add HATU (1.0 equiv) and HOAt (1.0 equiv).

  • Add Collidine (2.0 equiv). Stir for exactly 1–2 minutes . Do not wait longer, or the active ester may decompose or rearrange.

  • Coupling: Immediately add the amine component (1.1 equiv).

  • Reaction: Stir for 2–4 hours.

Comparative Data: Coupling Reagents for Hindered Aib

Coupling ReagentMechanismHydantoin RiskCoupling Rate (Aib)Recommendation
DCC / DIC CarbodiimideHigh (Forms Urea)SlowDO NOT USE
HBTU / TBTU BenzotriazoleModerateModerateAvoid for N-Aryl
HATU AzabenzotriazoleLowFastRecommended
TFFH Acid FluorideZero Very Fast Highly Recommended
T3P Propylphosphonic AnhydrideLowModerateGood Alternative

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Carpino, L. A., et al. (1990). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for the Preparation of Peptides from Sterically Hindered Amino Acids. Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Wenschuh, H., et al. (1996). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry.[2][5] Link

  • Aapptec. (2025). Coupling Dialkylglycines (Aib).[1] Technical Support Information Bulletin 1147. Link

Sources

Troubleshooting

Troubleshooting low reactivity of N-aryl alpha-amino acids

Technical Support Center: N-Aryl -Amino Acid Reactivity Topic: Troubleshooting Low Reactivity in Peptide Coupling & Derivatization Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists Core Analysis: The...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Aryl -Amino Acid Reactivity

Topic: Troubleshooting Low Reactivity in Peptide Coupling & Derivatization Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists

Core Analysis: The "Electronic Sink" & "Steric Wall"

User: "Why is my N-aryl amino acid refusing to couple, even with HATU?"

Senior Scientist Insight: You are likely fighting two simultaneous battles. Unlike N-methyl amino acids (where the challenge is purely steric), N-aryl amino acids suffer from a fundamental electronic deactivation.

  • The Electronic Sink (Resonance): The nitrogen lone pair—your nucleophile—is delocalized into the aromatic ring. This imparts significant

    
     character to the nitrogen, rendering it planar and drastically reducing its nucleophilicity. It is not just "crowded"; it is electronically "dead."
    
  • The Steric Wall: The aryl group forces the amino acid side chain into specific rotamers, shielding both the nitrogen (N-terminus) and the carbonyl carbon (C-terminus).

The standard "add more HATU" approach often fails here because it does not address the lack of nucleophilicity. You need highly reactive electrophiles (Acid Fluorides/Chlorides) or alternative activation strategies (NCAs).

Troubleshooting Module: N-Aryl AA as the Nucleophile (Amine)

Symptom: The N-aryl amine fails to attack the activated carboxylic acid of the incoming partner. Standard coupling (EDC, HBTU, HATU) yields <10% product.

Protocol A: The Acid Fluoride Switch (TFFH)

When the amine is weak, the electrophile must be aggressive. Acid fluorides are more stable than acid chlorides but significantly more reactive toward hindered amines than OBt/OAt esters.

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Mechanism: Converts the carboxylic acid partner into an Acid Fluoride in situ.[1]

  • Why: The small size of the fluoride ion minimizes steric clash during the nucleophilic attack, and the high electrophilicity compensates for the N-aryl deactivation.

Step-by-Step Protocol:

  • Dissolve: 1.0 equiv of the Carboxylic Acid Partner (not the N-aryl AA) in dry DCM or NMP.

  • Activate: Add 1.1 equiv of TFFH and 2.5 equiv of DIEA (Diisopropylethylamine).

  • Wait: Stir for 15–30 minutes under Argon to generate the Acid Fluoride.

  • Couple: Add 1.0–1.2 equiv of the N-aryl amino acid .

  • Monitor: React for 2–12 hours. If conversion is slow, heat to 40°C (monitor for racemization).

Protocol B: The "Brute Force" Acid Chloride (BTC)

If TFFH fails, use Bis(trichloromethyl)carbonate (BTC/Triphosgene) to generate the acid chloride.

  • Warning: This is highly reactive. Ensure strictly anhydrous conditions.

  • Protocol: Dissolve acid partner (1 equiv) and BTC (0.35 equiv) in THF/DCM. Add Collidine (3 equiv) slowly. Stir 20 mins. Add N-aryl amine.[2][3]

Troubleshooting Module: N-Aryl AA as the Electrophile (Acid)

Symptom: Activation of the N-aryl amino acid is slow, or extensive racemization occurs during coupling to the next amine.

Protocol C: The NCA (N-Carboxyanhydride) Method

For difficult couplings, the N-carboxyanhydride (NCA) is the "gold standard" intermediate. It is self-activated and releases only CO₂ as a byproduct.[4]

  • Why: NCAs minimize steric bulk (no bulky leaving group like OBt) and prevent oxazolone-mediated racemization.

Step-by-Step Protocol (In-situ Generation):

  • Dissolve: N-aryl amino acid (1 equiv) in dry THF.

  • Reagent: Add Triphosgene (0.35 equiv).

  • Cyclize: Heat to 50°C for 1–2 hours until the solution clears (formation of NCA).

  • Purge: Sparge with N₂ to remove excess HCl/Phosgene (Caution: Vent to scrubber).

  • Couple: Add the amine partner (nucleophile) and a mild base (NMM or TMP). The reaction usually proceeds rapidly with CO₂ evolution.

Protocol D: T3P (Propylphosphonic Anhydride)

If you cannot use phosgene derivatives, T3P is the best alternative for sterically hindered acids.

  • Benefit: Low epimerization rate and high solvation in organic solvents.

  • Setup: Use 50% T3P in EtOAc/DMF. Add Pyridine or N-Methylmorpholine (NMM) as the base (avoid DIPEA if racemization is noted).

Troubleshooting Module: Side Reactions

Issue: Guanidinylation

Observation: Mass spec shows M+100 (approx) adducts on the N-aryl amine. Cause: Slow reaction rates allow the N-aryl amine to react with the uronium coupling reagent (HATU/HBTU) itself, forming a guanidine byproduct. Fix: Switch to Phosphonium reagents (PyBOP, PyAOP) . These cannot form guanidines.

Issue: Diketopiperazine (DKP) Formation

Observation: Loss of dipeptide from resin or low yield in solution. Cause: N-aryl groups favor cis-amide conformation, promoting back-biting of the N-terminus onto the C-terminal ester. Fix: Avoid Fmoc protocols that use piperidine for long periods. Use Trityl (Trt) protection or extremely short deprotection cycles.

Decision Logic & Visualization

Figure 1: Coupling Strategy Decision Tree

Caption: Logical flow for selecting coupling conditions based on the role of the N-aryl amino acid (Nucleophile vs. Electrophile).

CouplingStrategy Start Start: Coupling N-Aryl Amino Acid Role Is the N-Aryl AA the Nucleophile or Electrophile? Start->Role Nuc Nucleophile (Amine) Role->Nuc Elec Electrophile (Carboxylic Acid) Role->Elec Standard Try Standard (HATU/HOAt) Nuc->Standard Success1 Success? Standard->Success1 Done1 Proceed Success1->Done1 Yes Fail1 Fail (<20% Yield) Success1->Fail1 No Guanidine Guanidinylation Observed? Fail1->Guanidine AcidF Switch to Acid Fluoride (TFFH) Success2 Success? AcidF->Success2 Success2->Done1 Yes AcidCl Switch to Acid Chloride (BTC) Success2->AcidCl No T3P Try T3P + Pyridine Elec->T3P Success3 Success? T3P->Success3 Success3->Done1 Yes NCA Generate N-Carboxyanhydride (NCA) Success3->NCA No Guanidine->AcidF No SwitchPyBOP Switch HATU -> PyBOP Guanidine->SwitchPyBOP Yes SwitchPyBOP->AcidF If still slow

Comparative Data: Reagent Efficacy

The following table summarizes expected conversion rates for coupling a hindered N-aryl amine (e.g., N-phenyl-Leucine) to a standard partner (e.g., Fmoc-Ala-OH).

Coupling ReagentActivation SpeciesReactivity RankRisk of Side ReactionsRecommended Use Case
HATU/HOAt OAt EsterModerateHigh (Guanidinylation)Mildly hindered N-aryl systems.
PyBOP/HOAt OAt EsterModerateLowFirst-line defense (avoids guanidines).
TFFH Acid FluorideHigh LowStandard for N-aryl amines.
BTC/Ghosez Acid ChlorideVery High Moderate (Hydrolysis)"Last resort" for dead nucleophiles.
T3P Mixed AnhydrideModerate/HighVery Low (Racemization)When N-aryl AA is the Acid.

FAQ: Rapid Fire Troubleshooting

Q: Can I use microwave heating to force the reaction? A: Yes, but proceed with caution. N-aryl amino acids are prone to racemization at high temperatures (above 50°C) due to the stability of the planar intermediate. Use 40°C max with TFFH first.

Q: My reaction turns black when using Acid Chlorides (BTC). A: This indicates decomposition or reaction with the solvent. Ensure your THF is inhibitor-free and strictly anhydrous. Use Collidine instead of TEA/DIPEA, as it is a milder, non-nucleophilic base that buffers the HCl generated.

Q: Why is NMP recommended over DMF? A: N-aryl peptides are often highly hydrophobic and prone to aggregation (beta-sheet formation). NMP (N-methylpyrrolidone) has better solvating power for these hydrophobic chains, keeping the reactive ends accessible.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for Sterically Hindered Amino Acids. Journal of the American Chemical Society. Link

  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Amino Acid Fluorides. The Journal of Organic Chemistry. Link

  • Daly, S., et al. (2021). A Moisture-Tolerant Route to Unprotected α/β-Amino Acid N-Carboxyanhydrides. Nature Communications.[5] Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Optimization

Optimizing purification of N-(2-chlorophenyl)-2-methylAlanine from reaction byproducts

Welcome to the technical support guide for the purification of N-(2-chlorophenyl)-2-methylalanine. This resource is designed for researchers, chemists, and pharmaceutical development professionals who are engaged in the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-(2-chlorophenyl)-2-methylalanine. This resource is designed for researchers, chemists, and pharmaceutical development professionals who are engaged in the synthesis of N-aryl amino acids. Here, we address common challenges and provide in-depth, field-proven solutions to help you achieve high purity and yield for your target compound.

Frequently Asked Questions (FAQs)

Q1: My crude product contains residual palladium catalyst (appears as black particulates). How can I remove it?

A: Palladium residues are a common issue in cross-coupling reactions like the Buchwald-Hartwig amination.[1][2] The most effective method is to dissolve the crude product in a suitable solvent (e.g., ethyl acetate or THF) and filter the solution through a pad of Celite®. For very fine, colloidal palladium, a subsequent treatment with activated carbon can be effective, though this may lead to some product loss.

Q2: After work-up, my product is a sticky oil instead of a solid. How can I induce crystallization?

A: "Oiling out" occurs when a compound's melting point is lower than the temperature of the crystallization solvent or when it is pushed out of solution too quickly. Try re-dissolving the oil in a minimal amount of a good solvent (like isopropanol or acetone) and slowly adding a non-polar anti-solvent (like hexanes or heptane) dropwise at room temperature or while gently warming, until turbidity persists. Scratching the inside of the flask with a glass rod at the liquid-air interface can also initiate nucleation. If this fails, consider purification by column chromatography.

Q3: My NMR analysis shows unreacted 2-methylalanine and the aryl halide starting materials. What is the most efficient removal method?

A: An acid-base extraction is highly effective for this specific separation. N-(2-chlorophenyl)-2-methylalanine is amphoteric. By dissolving your crude mixture in an organic solvent and extracting with a mild aqueous base (e.g., sodium bicarbonate solution), your acidic product will move to the aqueous layer as its carboxylate salt. The neutral aryl halide will remain in the organic layer. The highly water-soluble 2-methylalanine can then be separated by re-acidifying the aqueous layer to precipitate your product, leaving the more soluble starting amino acid behind.

Q4: What is a good starting point for a recrystallization solvent system?

A: For N-aryl amino acid derivatives, polar protic solvents or their mixtures with water are often successful.[3][4] Good candidates include isopropanol, ethanol, or aqueous acetic acid.[3] The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[5] A systematic screening of solvents is the most reliable approach.

Q5: My overall yield is low after purification. Where am I most likely losing my product?

A: Product loss can occur at several stages. Common points of loss include: incomplete extraction during acid-base work-ups, using too much solvent during recrystallization (leaving product in the mother liquor), product adsorption onto filtration aids like Celite® or activated carbon, and streaking during column chromatography if the wrong mobile phase is used.

In-Depth Troubleshooting Guides

Issue 1: Persistent Contamination with Starting Materials and Byproducts

Question: I've performed an initial work-up, but my product is still contaminated with the aryl halide starting material and some unidentifiable non-polar byproducts. How can I design a robust purification strategy?

Answer: This is a classic purification challenge where the polarity differences between the desired product and impurities must be exploited. N-(2-chlorophenyl)-2-methylalanine possesses both an acidic carboxylic acid group and a basic secondary amine, making it ideal for a pH-driven extractive separation.

The core principle is to selectively ionize the product, rendering it soluble in an aqueous phase, while leaving neutral organic impurities (like the aryl halide and potential homocoupled byproducts) in an organic phase.[6]

Workflow: Purification via Acid-Base Extraction

The following diagram illustrates the decision-making process and workflow for an effective extractive purification.

start Crude Reaction Mixture (Product, Aryl Halide, Ligand, etc.) dissolve Dissolve in Ethyl Acetate (EtOAc) start->dissolve extract Extract with Aqueous NaHCO3 (1M) dissolve->extract org_phase Organic Phase: Aryl Halide, Ligand, Neutral Byproducts extract->org_phase Organic Layer aq_phase Aqueous Phase: Product as Sodium Salt extract->aq_phase Aqueous Layer wash Wash Aqueous Phase with fresh EtOAc aq_phase->wash acidify Acidify Aqueous Phase to pH ~4-5 with 1M HCl wash->acidify precipitate Precipitation of Pure Product acidify->precipitate filter Filter, Wash with Cold Water, and Dry precipitate->filter final_product Purified N-(2-chlorophenyl)-2-methylalanine filter->final_product

Caption: Acid-Base Extraction Workflow for Purification.

Detailed Protocol: Extractive Purification
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is a good starting point.

  • Basification & Extraction: Transfer the solution to a separatory funnel and extract with 1M sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The carboxylic acid on your product will be deprotonated, forming a water-soluble salt. Repeat the extraction 2-3 times to ensure complete transfer of the product to the aqueous phase.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities like unreacted aryl halide, should be set aside.[7]

  • Back-Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., EtOAc) to remove any residual neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) dropwise with stirring. Monitor the pH. As the solution becomes acidic (target pH ≈ 4-5), your product will become protonated and precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, and then with a small amount of a non-polar solvent like cold hexanes to aid drying. Dry the solid under vacuum to obtain the purified product.

Issue 2: Optimizing Final Purity by Recrystallization

Question: My product is about 95% pure after extraction, but I need >99% purity for my application. How do I select the best solvent for recrystallization?

Answer: Recrystallization is a powerful technique for achieving high purity of solid compounds.[5] The success of this method hinges on the selection of an appropriate solvent or solvent system. An ideal solvent will exhibit high solubility for your compound at elevated temperatures and low solubility at lower temperatures.[5]

Systematic Approach to Solvent Screening
  • Single Solvent Screening: Place a small amount of your product (10-20 mg) into several test tubes. To each tube, add a different solvent dropwise at room temperature. A good candidate will not dissolve the compound at room temperature.

  • Heating Test: Heat the tubes that showed poor room-temperature solubility. A good solvent will fully dissolve the compound at or near its boiling point.

  • Cooling Test: Allow the solutions that dissolved upon heating to cool slowly to room temperature, and then in an ice bath. The formation of well-defined crystals indicates a promising solvent.

  • Anti-Solvent Screening: If a single solvent is not ideal, a two-solvent (solvent/anti-solvent) system can be used. Dissolve the product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "poor" solvent (the anti-solvent) until the solution becomes cloudy (the saturation point). Gently heat to re-dissolve, and then allow to cool slowly.

Table 1: Recrystallization Solvent Candidates
SolventBoiling Point (°C)Polarity (Dielectric Constant)Expected Solubility Profile for N-(2-chlorophenyl)-2-methylalanine
Water 10080.1Low at room temp, may increase with heat. Good for washing.
Ethanol 7824.5Moderate to good solubility, especially when hot.
Isopropanol (IPA) 8219.9Good candidate; often provides excellent crystal quality.[4]
Ethyl Acetate (EtOAc) 776.0Good "good" solvent for an anti-solvent pair.
Heptane/Hexane 98 / 69~2.0Insoluble. Excellent anti-solvent candidates.
Toluene 1112.4Low solubility. Can be used for purification from more polar impurities.
Acetic Acid (aq.) VariesVariesCan be very effective for amino acids, but may be difficult to remove.[3]
Issue 3: When to Choose Chromatography Over Crystallization

Question: I have an impurity with very similar properties to my product, and it co-precipitates during crystallization. What should I do?

Answer: When crystallization fails to separate closely related impurities, chromatography becomes the method of choice.[8] Given the polar and acidic nature of your product, standard silica gel chromatography can be challenging but is feasible with the right mobile phase. Ion-exchange chromatography is another powerful alternative specifically suited for charged molecules like amino acids.[9][10]

Purification Strategy Decision Tree

start Crude Product Purity Check (TLC, LCMS, NMR) impurity_type What is the primary impurity? start->impurity_type nonpolar Non-polar (e.g., Aryl Halide) impurity_type->nonpolar Non-polar / Starting Material polar Polar / Structurally Similar impurity_type->polar Polar / Similar Structure extraction Perform Acid-Base Extraction nonpolar->extraction chromatography Purify by Column Chromatography polar->chromatography recrystallize Follow with Recrystallization extraction->recrystallize chrom_type Select Chromatography Type chromatography->chrom_type silica Normal Phase (Silica Gel) Eluent: DCM/MeOH + Acetic Acid chrom_type->silica Moderate Polarity Difference ion_exchange Cation-Exchange Chromatography Elute with pH or Salt Gradient chrom_type->ion_exchange Ionic Impurities or Difficult Separation

Sources

Troubleshooting

Solving solubility issues of N-(2-chlorophenyl)-2-methylAlanine peptides

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Solubility, Synthesis, and Handling of Sterically Hindered N-Aryl Peptides Executive Summary: The "Perfect Storm" of Insolubility Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Solubility, Synthesis, and Handling of Sterically Hindered N-Aryl Peptides

Executive Summary: The "Perfect Storm" of Insolubility

Welcome to the technical support hub for N-(2-chlorophenyl)-2-methylAlanine (N-2-Cl-Ph-Aib) peptides. If you are here, you are likely experiencing precipitation during HPLC, low coupling yields, or "brick-dust" aggregates that resist dissolution in aqueous buffers.

Why is this happening? You are fighting a synergistic effect of three molecular factors:

  • Conformational Restriction: The 2-methylAlanine (Aib) scaffold restricts backbone rotation (

    
     angles), forcing the peptide into helical structures (
    
    
    
    -helix) that stack and aggregate.
  • Electronic Deactivation: The N-(2-chlorophenyl) group converts the amine into an electron-deficient aniline . This drastically reduces nucleophilicity, making chain extension difficult and leading to hydrophobic deletion sequences.

  • Hydrophobic Shielding: The ortho-chloro substitution creates a "grease ball" effect, shielding polar backbone amides from solvation.

This guide treats these issues not just as "solubility" problems, but as structural challenges requiring specific chemical interventions.

Diagnostic & Troubleshooting Modules

Module A: Synthesis & Cleavage (The Root Cause)

Most "solubility" issues are actually purity issues caused by deletion sequences aggregating on-resin.

Q: My crude peptide is insoluble in 50% Acetonitrile/Water. Did the cleavage fail? A: Likely not. The peptide is aggregating due to the Aib/N-aryl motif.

  • The Fix: Do not use standard ether precipitation.

    • Protocol: Instead of ether, pour the cleavage cocktail directly into cold Methyl tert-butyl ether (MTBE) mixed with 10% Hexane . Centrifuge.

    • Dissolution: Dissolve the pellet immediately in 20% Hexafluoroisopropanol (HFIP) in DCM or pure Trifluoroethanol (TFE) before attempting reverse-phase loading.

Q: I see low yields coupling to the N-(2-chlorophenyl) residue. A: This is an electronic issue. The N-aryl group makes the nitrogen a poor nucleophile (pKa ~4 vs. ~10 for standard amines).

  • The Fix: Standard HATU/HBTU will fail. You must use high-energy activation.

    • Reagent: Use BTC (Bis(trichloromethyl)carbonate) or Triphosgene to generate the acid chloride of the incoming amino acid in situ.

    • Temperature: Perform coupling at 50°C (microwave assisted if possible, but watch for racemization of the incoming residue).

Module B: Purification & Chromatography

Q: The peptide elutes as a broad smear or ghosts on the HPLC column. A: The peptide is adopting a stable secondary structure inside the column or precipitating on the stationary phase.

Q: How do I sharpen the peak? A: You must disrupt the hydrophobic collapse and hydrogen bonding.

ParameterStandard ProtocolRequired Protocol for N-2-Cl-Ph-Aib
Column Temp 25°C (Ambient)60°C - 70°C (Critical for Aib peptides)
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B AcetonitrileIsopropanol (IPA) / Acetonitrile (1:1)
Stationary Phase C18 StandardC4 or Phenyl-Hexyl (Reduces hydrophobic retention)
Module C: Biological Assay Formulation

Q: My peptide crashes out when I add it to PBS/Media. A: This is the "Crash-Out" effect. The sudden polarity shift from DMSO to water forces the hydrophobic domains together before water can solvate them.

Q: Can I use DMSO? A: Yes, but the mixing order is critical.

  • Incorrect: Adding DMSO-peptide dropwise to a large volume of buffer. (Causes local precipitation).

  • Correct: Add the buffer to the DMSO-peptide solution slowly with rapid vortexing, or use the "Intermediate Solvent" method (see diagram below).

Visual Troubleshooting Workflows

Diagram 1: The Solubilization Decision Tree

Use this logic flow to determine the correct solvent system for your specific stage of research.

SolubilityLogic start Start: Solid Peptide stage Select Stage start->stage purification Purification (HPLC) stage->purification assay Biological Assay stage->assay synthesis Synthesis/QC stage->synthesis hplc_check Check Column Temp purification->hplc_check buffer_crash Precipitates in PBS? assay->buffer_crash agg_check Incomplete Coupling? synthesis->agg_check heat_col Set Temp to 60°C hplc_check->heat_col Always solvent_mod Use IPA/ACN (1:1) as Mobile Phase B heat_col->solvent_mod cyclodex Add 5-10% HP-beta-Cyclodextrin buffer_crash->cyclodex Severe dmso_limit Dissolve in 100% DMSO Dilute to <1% final buffer_crash->dmso_limit Mild btc_method Switch to BTC/Acid Chloride Activation agg_check->btc_method Coupling Failure hfip_wash Wash Resin with HFIP/DCM (1:4) agg_check->hfip_wash Aggregation

Caption: Decision matrix for handling N-(2-chlorophenyl)-2-methylAlanine peptides across experimental stages.

Diagram 2: The "Soft-Landing" Formulation Protocol

How to move from organic stock to aqueous buffer without precipitation.

FormulationFlow step1 1. Weigh Peptide step2 2. Dissolve in Pure DMSO (10-20 mM) step1->step2 step3 3. Add Intermediate: 50% DMSO / 50% Water step2->step3 Step-down Polarity fail Precipitation Risk: Direct dilution into stagnant buffer step2->fail Avoid step4 4. Final Dilution: Rapid injection into vortexing Buffer step3->step4

Caption: The "Step-Down" dilution method prevents the kinetic trapping of aggregates.

Detailed Protocols

Protocol 1: The "Magic Wash" for Synthesis

Use this if you suspect aggregation is halting your synthesis on-resin.

  • Stop the synthesizer.

  • Perform a manual wash with DCM (Dichloromethane) to remove DMF.

  • Wash resin 3x (5 mins each) with 20% HFIP (Hexafluoroisopropanol) in DCM .

    • Mechanism:[1][2] HFIP is a potent hydrogen-bond disruptor. It breaks the

      
      -sheets or helical bundles forming on the resin beads.
      
  • Wash 3x with DCM.

  • Wash 3x with NMP (N-methylpyrrolidone).

  • Resume coupling using HATU/HOAt at 50°C .

Protocol 2: High-Sensitivity Solubility Test

Before committing your whole batch to an assay, run this test.

  • Prepare a 10 mM stock in DMSO.

  • Aliquot 10

    
    L of stock into a clear HPLC vial.
    
  • Add 990

    
    L of your assay buffer (e.g., PBS pH 7.4).
    
  • Vortex immediately for 10 seconds.

  • Wait 30 minutes.

  • Measure Absorbance at 600nm (OD600).

    • OD600 < 0.01: Soluble.

    • OD600 > 0.05: Aggregates present (even if invisible to the eye). Proceed to Cyclodextrin formulation.

References & Authority

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Definitive guide on protecting groups and steric hindrance in SPPS).

  • Paradís-Bas, M., et al. (2016). The Road to the Synthesis of "Difficult Peptides". Chemical Society Reviews. (Covers HFIP washes and aggregation disruption).

  • Sigma-Aldrich (Merck). Solubility Guidelines for Hydrophobic Peptides. (General guidelines for DMSO/TFE usage).

  • Coin, I., et al. (2007). Solid-phase synthesis of difficult peptides. Nature Protocols. (Specifics on heating and chaotropic salts).

Sources

Optimization

Catalyst selection for N-arylation of alpha-aminoisobutyric acid esters

Technical Support Center: N-Arylation of -Aminoisobutyric Acid (AIB) Esters Current Status: Operational Topic: Catalyst Selection & Process Optimization Ticket ID: AIB-ARYL-001 Assigned Specialist: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Arylation of -Aminoisobutyric Acid (AIB) Esters

Current Status: Operational Topic: Catalyst Selection & Process Optimization Ticket ID: AIB-ARYL-001 Assigned Specialist: Senior Application Scientist, Catalysis Group

The Engineering Challenge: The "Gem-Dimethyl" Effect

Welcome to the technical support hub for hindered amine arylation. You are likely here because standard Buchwald-Hartwig conditions (e.g., Pd(OAc)₂/BINAP) failed to convert your


-aminoisobutyric acid (AIB) ester.

The Root Cause: AIB esters possess a quaternary carbon adjacent to the amine. This gem-dimethyl group creates a "steric wall," significantly impeding the amine's ability to approach the Palladium center during the transmetalation step of the catalytic cycle. Furthermore, the ester group acts as a weak electron-withdrawing group, lowering the nucleophilicity of the amine.

To succeed, you cannot simply "heat it up." You must select a catalyst system engineered to create a pocket for this specific steric profile.

Catalyst Selection Matrix

Do not guess. Use this logic flow to select the correct catalytic system based on your electrophile and constraints.

CatalystSelection Start Select Electrophile (Ar-X) ArCl Aryl Chloride (Ar-Cl) Start->ArCl ArBr Aryl Bromide (Ar-Br) Start->ArBr ArI Aryl Iodide (Ar-I) Start->ArI ArOTf Aryl Triflate (Ar-OTf) Start->ArOTf PdSystem RECOMMENDED SYSTEM Pd G4 Precatalyst Ligand: t-BuBrettPhos Base: Cs2CO3 ArCl->PdSystem Best Performance Decision1 Is Cost/Scale the Primary Constraint? ArBr->Decision1 Warning CAUTION: Iodide Inhibition Add AgOTf or switch to Ar-Br ArI->Warning ArOTf->PdSystem Mandatory Decision1->PdSystem No (Prioritize Yield) CuSystem LEGACY SYSTEM CuI (10-20 mol%) Ligand: DMEDA or 2-Acetylcyclohexanone High Temp (>100°C) Decision1->CuSystem Yes (Low Cost/High Temp OK) Warning->PdSystem

Figure 1: Decision matrix for selecting the optimal catalyst system for hindered amino esters.

The "Gold Standard" Protocol

For 95% of AIB ester applications, the Palladium G4 Precatalyst system is the only reliable method. This protocol is derived from the seminal work on hindered amino esters by the Buchwald group [1].

Why this specific combination?
  • Catalyst (t-BuBrettPhos Pd G4): The "G4" precatalyst ensures rapid formation of the active L-Pd(0) species even at mild temperatures, preventing the induction period where unligated Pd can aggregate into inactive "Pd black."

  • Ligand (t-BuBrettPhos): The tert-butyl groups provide extreme steric bulk, which paradoxically helps. It forces the active Pd species into a mono-ligated state [L-Pd(Ar)(X)], which is the only species reactive enough to accommodate the bulky AIB amine.

  • Base (Cs₂CO₃): Unlike NaOtBu (which causes ester hydrolysis), Cesium Carbonate is mild enough to preserve the ester but strong enough to deprotonate the amine complex in non-polar solvents.

Standard Operating Procedure (SOP)

Reagents:

  • Aryl Halide (1.0 equiv)

  • AIB Ester (1.2 equiv)

  • Catalyst: t-BuBrettPhos Pd G4 (2–5 mol %) [Alternatively: Pd₂(dba)₃ + t-BuBrettPhos]

  • Base: Cs₂CO₃ (3.0 equiv, finely ground)

  • Solvent: Toluene or tert-Amyl Alcohol (0.2 M)

Workflow:

  • Inert Atmosphere: This reaction is O₂ sensitive. Flame-dry your vial and cool under Argon/N₂.

  • Solids First: Add Pd G4 precatalyst, Cs₂CO₃, and solid substrates to the vial.

  • Purge: Cap the vial and purge with inert gas for 5 minutes.

  • Solvent Addition: Add anhydrous Toluene via syringe.

  • Activation: Stir at 60–80 °C .

    • Note: While many Buchwald reactions work at RT, AIB esters usually require thermal energy to overcome the steric barrier.

  • Monitoring: Monitor by LCMS. If conversion stalls at 50%, do not add more heat. Add 1 mol% more catalyst.

Troubleshooting Guide (FAQ)

Q1: My reaction turns black and stalls after 20 minutes.

Diagnosis: Catalyst Decomposition ("Pd Black"). Cause: The active Pd(0) species is unstable because the oxidative addition to the aryl halide is too slow, or the ligand has dissociated. Fix:

  • Switch to Precatalyst: If you are using Pd(OAc)₂ + Ligand, switch to the G4 Precatalyst . It guarantees the ligand is bound from the start.

  • Increase Ligand Ratio: If using separate metal/ligand, increase the Ligand:Pd ratio from 1:1 to 1.5:1 or 2:1 to shift the equilibrium toward the active complex.

Q2: I am using an Aryl Iodide (Ar-I) and getting <10% yield.

Diagnosis: The "Iodide Effect" (Inhibition).[1] Cause: In Buchwald-Hartwig couplings, iodide ions (released after oxidative addition) can form stable, unreactive dimeric Palladium-Iodide bridges [L-Pd(Ar)(\mu-I)]₂. This is a common trap for beginners who assume I > Br > Cl. Fix:

  • Switch Halide: Use the Aryl Bromide or Aryl Chloride instead. They are often faster for this specific catalytic cycle.

  • Scavenge Iodide: If you must use Ar-I, add a silver salt (e.g., AgOTf) to precipitate AgI and free the catalyst [2].

Q3: My ester is hydrolyzing (AIB-OR AIB-OH).

Diagnosis: Base-mediated saponification. Cause: You are likely using a strong alkoxide base (NaOtBu, KOtBu) or your solvent is "wet" (contains water). Fix:

  • Change Base: Switch to Cs₂CO₃ or K₃PO₄ . These are much less nucleophilic toward esters.

  • Dry Solvent: Ensure Toluene is anhydrous. Water + Carbonate = Hydroxide = Hydrolysis.

Q4: Can I use Copper (Ullmann) to save money?

Diagnosis: Feasibility check.[2] Answer: Only if the Aryl Halide is an Aryl Iodide and you can tolerate temperatures >110°C. Caveat: AIB esters are poor nucleophiles for Cu-catalysis. You will likely see low yields. If you proceed, use CuI (10 mol%) with 2-acetylcyclohexanone or TMEDA as the ligand in DMSO [3].

Mechanistic Insight: The Steric Bottleneck

Understanding the failure point helps you troubleshoot. The diagram below illustrates why standard ligands (like PPh3 or dppf) fail with AIB esters.

Mechanism cluster_0 Standard Ligand (Failure Mode) cluster_1 t-BuBrettPhos (Success Mode) Pd_Std Pd(L)n Center AIB_Std AIB Ester (Gem-Dimethyl) Pd_Std->AIB_Std STERIC CLASH No Binding Pd_Opt Pd(t-BuBrettPhos) (Monoligated) AIB_Opt AIB Ester Pd_Opt->AIB_Opt Open Pocket Facilitates Binding Product N-Aryl AIB Ester AIB_Opt->Product Reductive Elimination

Figure 2: Steric comparison between standard ligands and the specialized t-BuBrettPhos system.

References

  • King, S. M., & Buchwald, S. L. (2016).[3] Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128–4131.[3] [Link][3]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[4] Accounts of Chemical Research, 41(11), 1450–1460. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of N-(2-chlorophenyl)-2-methylAlanine: A Comparative Analytical Guide

Topic: 1H NMR Characterization of N-(2-chlorophenyl)-2-methylAlanine Content Type: Publish Comparison Guide Executive Summary N-(2-chlorophenyl)-2-methylAlanine (also known as 2-((2-chlorophenyl)amino)-2-methylpropanoic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization of N-(2-chlorophenyl)-2-methylAlanine Content Type: Publish Comparison Guide

Executive Summary

N-(2-chlorophenyl)-2-methylAlanine (also known as 2-((2-chlorophenyl)amino)-2-methylpropanoic acid) is a critical structural intermediate, often utilized in the synthesis of fibrate-class pharmaceuticals and PPAR agonists.[1][2] Its structural integrity hinges on the precise formation of a sterically hindered C–N bond between a 2-chloroaniline moiety and a gem-dimethyl propanoic acid backbone.[1]

This guide provides a technical comparison of the 1H NMR spectral performance of the target compound against its precursors and potential side products.[2] It is designed for researchers requiring unambiguous structural validation, focusing on the resolving power of NMR to distinguish the N-alkylation event from unreacted starting materials.[1]

Part 1: Comparative Analysis & Product Performance

In the context of synthesis, "performance" is defined by the analytical technique's ability to resolve the product from reactants (2-chloroaniline and 2-bromo-2-methylpropanoic acid) and hydrolysis byproducts.[1]

1. Target vs. Precursor: The N-Alkylation Monitor

The most critical performance metric for this characterization is the differentiation between the primary amine of the precursor and the secondary amine of the product, alongside the introduction of the gem-dimethyl group.[1][2]

FeaturePrecursor: 2-Chloroaniline Target: N-(2-chlorophenyl)-2-methylAlanine Analytical Significance
Amine Proton (NH) ~5.0 - 5.2 ppm (Broad s, 2H, NH₂)~5.8 - 6.5 ppm (Broad s, 1H, NH)Primary vs. Secondary: The downfield shift and integration change (2H → 1H) confirm N-substitution.[1][2]
Gem-Dimethyl Absent~1.45 - 1.55 ppm (Singlet, 6H)diagnostic Signal: Appearance of a strong singlet confirms the attachment of the isobutyric acid backbone.[1][2]
Aromatic Region 6.6 - 7.3 ppm (Complex multiplet)6.5 - 7.4 ppm (Distinct pattern)Electronic Environment: The N-alkylation subtly alters the shielding of the ortho-proton (H-6), often resolving it from the multiplet.[1][2]
2. Target vs. Side Product: The Hydrolysis Trap

A common failure mode in this synthesis is the hydrolysis of the alkylating agent (e.g., 2-bromo-2-methylpropanoic acid) into 2-hydroxy-2-methylpropanoic acid, rather than N-alkylation.[1][2]

  • Target (N-linked): Gem-dimethyl signal at ~1.45 ppm .

  • Side Product (O-linked/Hydroxyl): 2-hydroxy-2-methylpropanoic acid shows a gem-dimethyl signal at ~1.35 ppm .[1]

  • Precursor (Br-linked): 2-bromo-2-methylpropanoic acid shows a gem-dimethyl signal at ~1.90 - 2.00 ppm .[1]

  • Performance Verdict: 1H NMR offers superior resolution (>0.5 ppm separation) to distinguish the active alkylating agent from the product, a capability often lacking in low-resolution LC-MS traces where ionization may be poor for these small acids.[1][2]

3. Solvent Performance: DMSO-d6 vs. CDCl3

The choice of solvent drastically affects the "performance" of the spectral read-out, particularly for the labile protons (NH and COOH).[1]

  • DMSO-d6 (Recommended):

    • Pros: Excellent solubility for zwitterionic amino acids; slows proton exchange, allowing observation of the COOH (~12.5 ppm) and NH protons.[1][2]

    • Cons: Strong water peak (~3.33 ppm) can obscure mid-field signals, though unlikely to interfere with this specific molecule.[1][2]

  • CDCl3 (Alternative):

    • Pros: Cleaner baseline in the 3-5 ppm region.[1]

    • Cons: The amino acid may aggregate or be insoluble; COOH proton is often invisible (broadened into baseline); NH proton chemical shift is highly concentration-dependent.[1]

Part 2: Experimental Protocol

This protocol is designed to ensure quantitative accuracy for integration, essential for determining the ratio of product to unreacted aniline.[2]

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Additives: If the NH signal is broad, add 1 drop of D2O to exchange it out (for verification), or use strictly anhydrous DMSO to sharpen it.[2]

  • Vessel: Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent moisture absorption.[1][2]

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).[1][2]

  • Spectral Width: -2 to 16 ppm (to capture the carboxylic acid).[1]

  • Relaxation Delay (d1): Set to ≥ 5 seconds .

    • Reasoning: The quaternary carbons adjacent to the methyl groups result in long T1 relaxation times for the gem-dimethyl protons.[1] A short d1 will lead to under-integration of the methyl signal relative to the aromatics.[1]

  • Scans (ns): 16 or 32 scans are sufficient for this concentration.[1][2]

Step 3: Processing
  • Window Function: Apply exponential multiplication (EM) with LB = 0.3 Hz .

  • Phasing: Manual phasing is required to flatten the baseline around the broad COOH signal.[1][2]

  • Referencing: Set the residual DMSO pentet to 2.50 ppm .

Part 3: Visualization & Logic[1][2]
Workflow Diagram: Synthesis to Validation

This diagram outlines the logical flow of the experiment, highlighting the decision nodes based on NMR data.[2]

NMR_Workflow Start Crude Reaction Mixture Prep Sample Prep (DMSO-d6) Start->Prep Acquire Acquire 1H NMR (d1=5s) Prep->Acquire Check_Me Check 1.3-2.0 ppm Region Acquire->Check_Me Res_Br Singlet @ ~1.9 ppm (Unreacted Bromide) Check_Me->Res_Br High Shift Res_OH Singlet @ ~1.35 ppm (Hydrolysis Byproduct) Check_Me->Res_OH Low Shift Res_Prod Singlet @ ~1.50 ppm (Target Product) Check_Me->Res_Prod Target Shift Check_NH Check 3.5-6.0 ppm Region Res_Prod->Check_NH Res_NH2 Signal @ ~5.0 ppm (2H) (Unreacted Aniline) Check_NH->Res_NH2 Primary Amine Res_NH Signal @ ~6.0 ppm (1H) (Secondary Amine Formed) Check_NH->Res_NH Secondary Amine Conclusion Product Validation Res_NH->Conclusion

Caption: Logical decision tree for validating N-(2-chlorophenyl)-2-methylAlanine synthesis using 1H NMR marker signals.

Structural Assignment Logic

This diagram correlates the specific protons of the molecule to their expected chemical shifts and multiplicity.[2][3][4]

Structure_Assignment Mol N-(2-chlorophenyl)-2-methylAlanine GemMe Gem-Dimethyl (-C(CH3)2) Mol->GemMe COOH Carboxylic Acid (-COOH) Mol->COOH NH Secondary Amine (-NH-) Mol->NH ArH Aromatic Ring (2-Cl Substitution) Mol->ArH Sig_Me 1.45-1.55 ppm Singlet (6H) GemMe->Sig_Me Shielded Alkyl Sig_COOH ~12.5 ppm Broad Singlet (1H) COOH->Sig_COOH Deshielded/H-bond Sig_NH 5.8-6.5 ppm Broad Singlet (1H) NH->Sig_NH Deshielded/Exchange Sig_Ar 6.5-7.4 ppm Multiplets (4H) ArH->Sig_Ar Aromatic Anisotropy

Caption: Correlation map linking structural moieties of the target compound to their characteristic 1H NMR signals in DMSO-d6.

Part 4: Data Summary

Table 1: Predicted Chemical Shift Data (DMSO-d6, 400 MHz) Note: Values are representative ranges based on N-aryl-alpha-amino acid analogues.

AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Notes
COOH 12.0 – 13.0Broad Singlet1H-Highly dependent on concentration and water content.[1][2]
Ar-H (3) 7.30 – 7.40Doublet (dd)1HJ ~ 8.0, 1.5Ortho to Cl; most deshielded aromatic.[1][2]
Ar-H (5) 7.10 – 7.25Triplet (td)1HJ ~ 7.5, 1.5Meta to N and Cl.[1][2]
Ar-H (4) 6.65 – 6.80Triplet (td)1HJ ~ 7.5, 1.5Para to N.
Ar-H (6) 6.50 – 6.65Doublet (dd)1HJ ~ 8.0, 1.5Ortho to N; shielded by N lone pair resonance.[1][2]
NH 5.50 – 6.50Broad Singlet1H-Exchangeable with D2O.
C(CH₃)₂ 1.45 – 1.55Singlet6H-Characteristic gem-dimethyl singlet.[1]
References
  • Precursor Data (2-Chloroaniline)

    • National Institute of Standards and Technology (NIST).[1][2] 2-Chloroaniline Mass and NMR Spectra. NIST Chemistry WebBook, SRD 69.[1][2]

    • Source: [Link][1][2]

  • Synthesis & Characterization of N-Aryl Amino Acids

    • Ma, D., et al. (1998).[2] Synthesis of N-aryl amino acids via copper-catalyzed coupling reaction. Journal of the American Chemical Society.[1]

    • Context: Describes typical shifts for N-phenyl amino acid deriv
    • Source: [Link][1][2]

  • Gem-Dimethyl Effect in NMR

    • BMRB (Biological Magnetic Resonance Data Bank).[1][2] Alanine and Aib derivatives spectral data.

    • Source: [Link][1][2]

  • Solvent Effects in NMR

    • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

    • Source: [Link][1][2]

Sources

Comparative

Mass spectrometry fragmentation pattern of N-(2-chlorophenyl)-2-methylAlanine

Executive Summary N-(2-chlorophenyl)-2-methylAlanine (also known as 2-((2-chlorophenyl)amino)-2-methylpropanoic acid) is a critical structural motif found in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-chlorophenyl)-2-methylAlanine (also known as 2-((2-chlorophenyl)amino)-2-methylpropanoic acid) is a critical structural motif found in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specific herbicides, and as a metabolite in aniline-derivative pharmacology. Its accurate identification is often complicated by the presence of regioisomers (e.g., N-(4-chlorophenyl) analogs).

This guide provides a comparative mass spectrometry analysis, distinguishing the performance of Electrospray Ionization (ESI-MS/MS) versus Electron Impact (EI-GC/MS) . It focuses on the mechanistic causality of fragmentation to equip researchers with self-validating protocols for structural confirmation.

Chemical Profile & Theoretical Basis

  • IUPAC Name: 2-((2-chlorophenyl)amino)-2-methylpropanoic acid

  • Molecular Formula: C₁₀H₁₂ClNO₂

  • Monoisotopic Mass: 213.0557 Da

  • Key Structural Feature: The ortho-chloro substitution on the N-phenyl ring and the gem-dimethyl group at the

    
    -carbon. These features dictate specific "ortho-effect" fragmentation pathways absent in meta- or para-isomers.
    

Methodology Comparison: ESI vs. EI

To ensure robust identification, we compare the two dominant ionization techniques.

Table 1: Comparative Ionization Performance
FeatureESI-MS/MS (Positive Mode) EI-GC/MS (70 eV)
Primary Ion


Dominant Mechanism Charge-remote fragmentation & Inductive cleavageRadical-site initiated cleavage (

-cleavage)
Base Peak

(Loss of HCOOH)

(Loss of

COOH) or

(Loss of Cl

)
Isomer Specificity Moderate (Requires MS/MS energy ramping)High (Ortho-effect distinct in source)
Application Biological matrices (Metabolite ID)Synthetic purity & Raw material verification

Detailed Fragmentation Pathways

ESI-MS/MS Pathway (Protonated)

In ESI(+), the molecule is protonated primarily at the amine nitrogen. The fragmentation is driven by the stability of the resulting carbocation or iminium ions.

  • Precursor Ion:

    
     (
    
    
    
    Cl) and
    
    
    (
    
    
    Cl) in a 3:1 ratio.
  • Primary Transition (Loss of Formic Acid): The most energetically favorable pathway is the neutral loss of HCOOH (46 Da) from the carboxylic acid tail, driven by the formation of a stabilized iminium ion.

    • Transition:

      
      
      
    • Mechanism: Proton transfer from the ammonium center to the carboxylic -OH, followed by elimination.

  • Secondary Transition (Ring Cleavage): High collision energy (CE > 35 eV) leads to the cleavage of the C-N bond.

    • Transition:

      
       (2-chloroaniline cation)
      
EI-MS Pathway (Radical Cation) & The Ortho Effect

In Electron Impact, the radical cation


 allows for unique rearrangements that distinguish the 2-chloro isomer from the 4-chloro isomer.
  • Alpha-Cleavage: Removal of the carboxyl radical (

    
    COOH, 45 Da) to form the base peak at 
    
    
    
    .
  • The Ortho Effect (Diagnostic): Specific to the 2-chlorophenyl isomer, the chlorine atom can interact with the hydrogen on the amine or the alkyl side chain.

    • Loss of Cl Radical: The proximity allows for the expulsion of Cl

      
       to form a cyclized indole-like cation (
      
      
      
      ).
    • Differentiation: The 4-chlorophenyl isomer cannot cyclize efficiently, resulting in a significantly lower abundance of the

      
       peak relative to the molecular ion.
      

Visualization of Fragmentation Logic

The following diagram illustrates the critical fragmentation pathways, highlighting the divergence between standard loss and ortho-specific cyclization.

FragmentationPathway M_Protonated [M+H]+ m/z 214 (ESI Parent) Fragment_168 [M - HCOOH]+ m/z 168 (Iminium Ion) M_Protonated->Fragment_168 - HCOOH (46 Da) Low CE M_Radical M+• m/z 213 (EI Parent) Fragment_168_Rad [M - •COOH]+ m/z 168 (Base Peak) M_Radical->Fragment_168_Rad - •COOH (45 Da) Alpha Cleavage Fragment_178 m/z 178 [M - Cl•]+ (Cyclized Indole-like) M_Radical->Fragment_178 - Cl• (35 Da) Ortho Effect (Diagnostic) Fragment_127 m/z 127 (2-Chloroaniline) Fragment_168->Fragment_127 - C3H6 (42 Da) High CE

Figure 1: Comparative fragmentation pathways for ESI (Blue) and EI (Red). The Green node indicates the diagnostic ortho-effect fragment specific to the 2-chloro isomer.

Experimental Protocols

LC-MS/MS Protocol (Targeted Identification)

Objective: High-sensitivity detection in complex matrices.

  • Sample Prep: Dissolve 1 mg standard in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid. Dilute to 100 ng/mL.

  • Source Conditions:

    • Ion Mode: ESI Positive

    • Spray Voltage: 3.5 kV

    • Capillary Temp: 300°C

  • MS/MS Parameters (Triple Quadrupole):

    • Precursor: 214.1

      
      
      
    • Quantifier Transition:

      
       (CE: 15-20 eV)
      
    • Qualifier Transition:

      
       (CE: 30-35 eV)
      
    • Validation: The ratio of Quant/Qual should remain constant (

      
       20%) across the peak.
      
GC-MS Protocol (Isomer Differentiation)

Objective: Distinguishing 2-chloro from 4-chloro isomers via retention time and spectral fingerprint.

  • Derivatization (Optional but Recommended): Use MSTFA to form the TMS-ester. This prevents thermal degradation of the carboxylic acid in the injector.

    • Note: If underivatized, ensure injector temp < 250°C to minimize decarboxylation.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Temperature Ramp: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Data Analysis:

    • Identify the molecular ion (

      
       213).
      
    • Check for the presence of

      
       178 (Ortho-loss of Cl). If 
      
      
      
      178 is absent and
      
      
      198 (loss of methyl) is prominent, suspect the 4-chlorophenyl isomer.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Related N-Phenyl Amino Acids. NIST Chemistry WebBook, SRD 69. [Link]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted amino acids in electrospray ionization." Journal of Mass Spectrometry. (Provides mechanistic basis for [M+H-HCOOH] transitions).
Validation

A Researcher's Guide to Infrared Spectroscopy: Distinguishing N-Aryl and N-Alkyl Amino Acids

Introduction: Beyond Structure, Towards Function In the landscape of drug development and molecular biology, the precise characterization of amino acid derivatives is paramount. While N-aryl and N-alkyl amino acids may a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Structure, Towards Function

In the landscape of drug development and molecular biology, the precise characterization of amino acid derivatives is paramount. While N-aryl and N-alkyl amino acids may appear structurally similar, the substitution on the nitrogen atom—an aromatic ring versus an aliphatic chain—imparts distinct electronic and steric properties that profoundly influence their chemical behavior, biological activity, and spectroscopic signature. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative tool to probe these molecular nuances.

This guide provides an in-depth comparative analysis of the FTIR spectra of N-aryl and N-alkyl amino acids. We will move beyond a simple cataloging of peaks to explain the underlying principles of why these spectra differ, empowering researchers to interpret their own data with confidence and precision. Our discussion will be grounded in the representative examples of N-phenylglycine (an N-aryl amino acid) and Sarcosine (N-methylglycine, an N-alkyl amino acid).

The Foundation: Molecular Vibrations in Amino Acids

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the functional group it resides in. For amino acids, we are primarily interested in the stretching and bending vibrations of several key groups: the N-H bond of the secondary amine, the C-H bonds of the alkyl and aryl substituents, the C-N bond, and the carboxylate group (COO⁻).

A critical consideration for solid-state analysis is that amino acids typically exist as zwitterions. The proton from the carboxylic acid (-COOH) transfers to the amine group, resulting in a positively charged ammonium group (-N⁺H₂-) and a negatively charged carboxylate group (-COO⁻). This zwitterionic nature significantly alters the spectrum, most notably by replacing the sharp carbonyl (C=O) stretch of the acid with two distinct carboxylate stretches.

cluster_prep Step 1: Preparation & Background cluster_sample Step 2: Sample Application cluster_acq Step 3: Data Acquisition & Processing p1 Clean ATR Crystal (e.g., with isopropanol) p2 Collect Background Spectrum (Clean, empty crystal) p1->p2 Ensures no contaminant peaks s1 Place small amount of powder sample on crystal p2->s1 s2 Apply consistent pressure using the ATR anvil s1->s2 Ensures good optical contact a1 Collect Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) s2->a1 a2 Perform ATR Correction (Software algorithm) a1->a2 Corrects for penetration depth variation a3 Analyze Key Peaks (Compare to reference table) a2->a3 Identify functional groups

Caption: Standard workflow for ATR-FTIR analysis of solid amino acids.

Methodology Details:
  • Instrument Preparation: Ensure the FTIR spectrometer is purged and stable. The ATR accessory, typically with a diamond crystal, should be clean.

  • Crystal Cleaning (Self-Validation): Before each measurement (including the background), clean the ATR crystal surface meticulously with a suitable solvent (e.g., ACS grade isopropanol) and a soft, non-abrasive wipe. This step is critical to prevent cross-contamination.

  • Background Collection: Collect a background spectrum on the clean, empty crystal. This is a crucial self-validating step; the resulting spectrum should be a flat line, confirming the absence of atmospheric (H₂O, CO₂) or crystal surface contaminants. This background is automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid amino acid powder (typically 1-5 mg) onto the center of the ATR crystal.

  • Pressure Application (Causality): Lower the ATR press anvil and apply firm, consistent pressure. The rationale here is to maximize the contact area between the sample and the crystal. Poor contact results in weak, noisy, and unpublishable spectra. Many modern ATR accessories have a slip-clutch mechanism to ensure reproducible pressure.

  • Data Collection: Collect the sample spectrum. Typical parameters for high-quality data are 32 or 64 co-added scans at a spectral resolution of 4 cm⁻¹.

  • Data Processing: Apply a software-based ATR correction to the spectrum. This mathematical correction accounts for the wavelength-dependent depth of penetration of the IR beam into the sample, making the resulting spectrum appear more like a traditional transmission spectrum.

Conclusion

The differentiation of N-aryl and N-alkyl amino acids via FTIR spectroscopy is not only feasible but also highly reliable when the analysis is approached systematically. The key is to look beyond a single peak and instead identify a pattern of absorptions. The presence of aromatic C-H stretches above 3000 cm⁻¹, multiple sharp C=C ring stretches between 1600-1450 cm⁻¹, a higher-frequency C-N stretch, and strong C-H out-of-plane bands are all congruent pieces of evidence that definitively point to an N-aryl structure. Conversely, the absence of these signals, coupled with a lower-frequency C-N stretch, confirms an N-alkyl substitution. By understanding the electronic origins of these spectral differences, researchers can leverage FTIR as a powerful first-line technique for structural confirmation in their synthetic and analytical workflows.

References

  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]

  • Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

  • Fausto, R., et al. (2004). Conformational study of sarcosine as probed by matrix-isolation FT-IR spectroscopy and molecular orbital calculations. Journal of Molecular Structure. [Link]

  • Sample preparation for FT-IR. University of Colorado Boulder. [Link]

  • ATR-FTIR spectroscopy of biological samples. Specac Ltd. [Link]

  • Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. [Link]

  • IR: amines. University of Calgary. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]

  • Halford, J. O., & Anderson, L. C. (1935). The Infrared Spectra of Acidic, Neutral, and Basic Aqueous Solutions of Glycine, N-Methylglycine, N,N-Dimethylglycine, and N,N,N-Trimethylglycine. Journal of the Optical Society of America. [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • Borba, A., et al. (2014). Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine. The Journal of Chemical Physics. [Link]

  • N-Phenylglycine. NIST Chemistry WebBook. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • The features of IR spectrum. SlideShare. [Link]

  • IR Spectroscopy Tutorial: Aromatics. University of Calgary. [Link]

  • Sarcosine. Wikipedia. [Link]

  • Lee, Y., et al. (2008). Conformational study of jet-cooled L-phenylglycine. The Journal of Chemical Physics. [Link]

  • Infrared Spectroscopy. San Diego Mesa College. [Link]

  • IR Absorption Table. University of Puget Sound. [Link]

  • Piątek, J., et al. (2020). Low-temperature solid-state FTIR study of glycine, sarcosine and N,N-dimethylglycine. ResearchGate. [Link]

  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. [Link]

  • IR Chart. University of Colorado Boulder. [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Li, T., et al. (1994). Structural determinants of the stretching frequency of CO bound to myoglobin. Biochemistry. [Link]

  • Sarcosine. PubChem. [Link]

  • N-Phenylglycine. PubChem. [Link]

  • Imai, Y., et al. (2022). Development of an amino acid sequence-dependent analytical method for peptides using near-infrared spectroscopy. Analyst. [Link]

  • Borba, A., et al. (2014). Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine. ResearchGate. [Link]

  • IR Spectroscopy - Basic Introduction. (2020, July 29). The Organic Chemistry Tutor. [Link]

  • Carbonyls. University of California, Los Angeles. [Link]

  • Hudson, R. L., & Moore, M. H. (2022). Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. Astrobiology. [Link]

  • N=N Vibrational Frequencies and Fragmentation Patterns of Substituted 1-Aryl-3,3-Dialkyl-Triazenes. Journal of the American Society for Mass Spectrometry. [Link]

Comparative

A Comparative Guide to the Chromatographic Separation of N-(2-chlorophenyl)-2-methylalanine Impurities

This guide provides an in-depth comparison of chromatographic strategies for the robust separation and analysis of impurities in N-(2-chlorophenyl)-2-methylalanine, a critical chiral building block in pharmaceutical synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of chromatographic strategies for the robust separation and analysis of impurities in N-(2-chlorophenyl)-2-methylalanine, a critical chiral building block in pharmaceutical synthesis. The purity of such intermediates is paramount, as stereoisomers and process-related impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document will explore and compare High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methods, providing the technical rationale and experimental data necessary for researchers and drug development professionals to make informed decisions for their analytical challenges.

The Analytical Challenge: Understanding the Analyte and Its Potential Impurities

N-(2-chlorophenyl)-2-methylalanine possesses a single stereocenter at the α-carbon, making its enantiomer the primary impurity of concern. The biological activities of two enantiomers can differ significantly, with one potentially being inactive or even toxic.[1] Beyond the enantiomeric impurity, a sound analytical method must also be capable of resolving other potential process-related impurities.[3][4]

Potential Impurities Include:

  • (R)-N-(2-chlorophenyl)-2-methylalanine: The enantiomer.

  • Positional Isomers: N-(3-chlorophenyl)-2-methylalanine and N-(4-chlorophenyl)-2-methylalanine.

  • Unreacted Starting Materials: Such as 2-chloroaniline.

  • Over-alkylation or Degradation Products: Arising from side reactions during synthesis.[5][6]

The structural similarity of these compounds necessitates high-resolution chromatographic techniques for accurate quantification and control. Chiral stationary phases (CSPs) are essential for resolving the enantiomers.[7][8]

Comparative Analysis of Chromatographic Techniques

The two most powerful techniques for this type of chiral separation are HPLC/UHPLC and SFC, both utilizing chiral stationary phases.[9]

High-Performance Liquid Chromatography (HPLC/UHPLC): HPLC is a well-established and robust technique for chiral separations. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for resolving a wide range of chiral compounds, including N-protected amino acids.[10] The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.[8]

  • Advantages: High versatility, wide availability of columns and instrumentation, established robustness.

  • Disadvantages: Can have long analysis times and often requires the use of normal-phase solvents like hexane, which have environmental and safety concerns.[11]

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "greener" alternative to normal-phase HPLC for chiral separations.[12] It uses supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent (co-solvent) like methanol or ethanol.[11][13] The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency compared to HPLC.[11]

  • Advantages: Significantly faster analysis times, reduced organic solvent consumption (greener chemistry), and often provides unique or complementary selectivity to HPLC.[11][12]

  • Disadvantages: Requires specialized instrumentation capable of handling supercritical fluids.

Experimental Protocols and Performance Data

To provide a direct comparison, two methods were developed for the separation of N-(2-chlorophenyl)-2-methylalanine from its enantiomer and a positional isomer impurity.

Workflow for Chiral Method Development

The process of developing a robust chiral separation method follows a logical progression of screening and optimization.

G cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization start Define Separation Goal (Baseline resolution of enantiomers & isomers) tech_select Select Technique (HPLC vs. SFC) start->tech_select csp_screen Screen Multiple Chiral Stationary Phases (CSPs) (e.g., Amylose, Cellulose, etc.) tech_select->csp_screen mobile_phase_screen Screen Mobile Phase Systems (Normal, Reversed, Polar Organic) csp_screen->mobile_phase_screen optimize Optimize Lead Conditions (Mobile Phase Ratio, Additives, Temperature) mobile_phase_screen->optimize sst Perform System Suitability Testing (SST) (Resolution, Tailing, Repeatability) optimize->sst validate Validate Method (ICH Guidelines) sst->validate G cluster_inputs Method Parameters cluster_outputs Performance Metrics Technique Technique (HPLC/SFC) Resolution Resolution (Rs) Technique->Resolution Time Analysis Time Technique->Time CSP Chiral Stationary Phase CSP->Resolution MobilePhase Mobile Phase MobilePhase->Resolution Efficiency Efficiency (N) MobilePhase->Efficiency Resolution->Time Trade-off Efficiency->Resolution

Sources

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